Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIYBZAICVGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735081 | |
| Record name | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221449-51-9 | |
| Record name | 1,1-Dimethylethyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221449-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
The "Spiro-Lactam" Scaffold in Next-Generation Medicinal Chemistry
Executive Summary
The Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate represents a high-value pharmacophore in modern drug discovery. Unlike traditional flat aromatic scaffolds, this spirocyclic motif offers inherent three-dimensionality (
Part 1: Structural Anatomy & Pharmacophore Logic
The molecule consists of two six-membered rings connected at a single
-
2,9-Diazaspiro[5.5]undecane: A bis-piperidine-like system.
-
1-Oxo: A carbonyl group adjacent to the N2 nitrogen, creating a
-lactam (six-membered amide) ring. -
2-Carboxylate: The lactam nitrogen is protected (Boc), allowing orthogonal functionalization of the N9 nitrogen first.
The "Escape from Flatland"
Flat molecules (high aromatic count) often suffer from poor solubility and non-specific binding. The spiro[5.5] system forces substituents into specific vectors perpendicular to the core, accessing binding pockets unavailable to planar analogs.
Key Structural Advantages:
-
Conformational Restriction: The spiro center locks the two rings at ~90°, reducing the entropic penalty upon binding.
-
Metabolic Shielding: The quaternary spiro carbon blocks common sites of metabolic oxidation (CYP450).
-
Vector Orthogonality: The N2 and N9 positions allow for "exit vectors" that are geometrically distinct, ideal for linking warheads in PROTACs or dual-pharmacophore drugs.
Part 2: Synthetic Protocols
The synthesis of 1-oxo-2,9-diazaspiro[5.5]undecane derivatives typically follows a "Construct-then-Cyclize" strategy. Below is a robust, scalable route adapted from divergent spiro-piperidine methodologies.
Method A: The Michael Addition-Cyclization Route (Recommended)
This route builds the lactam ring onto a pre-existing piperidine core.
Reagents:
-
Starting Material: 1-N-Boc-piperidine-4-carboxylate (ethyl or methyl ester).
-
Alkylation Agent: Acrylonitrile.
-
Reductant: Raney Nickel/H₂ or Cobalt(II) chloride/NaBH₄.
-
Base: LiHMDS or LDA.
Step-by-Step Protocol:
-
-Alkylation (Michael Addition):
-
Setup: Dissolve 1-N-benzyl-piperidine-4-carboxylate (protect N9 with Benzyl for orthogonality) in anhydrous THF at -78°C.
-
Deprotonation: Add LiHMDS (1.1 eq) dropwise. Stir for 30 min to form the enolate.
-
Addition: Add acrylonitrile (1.2 eq) slowly. Allow to warm to RT.
-
Result: This installs the 3-carbon nitrile chain at the 4-position (geminal to the ester).
-
-
Reductive Cyclization (The "Lactamization"):
-
Mechanism:[1] Reduction of the nitrile to a primary amine triggers spontaneous intramolecular attack on the neighboring ester, closing the ring to form the lactam.
-
Execution: Dissolve the nitrile-ester intermediate in MeOH. Add Raney Nickel (catalytic) and subject to hydrogenation (50 psi H₂).
-
Observation: Formation of the 1-oxo-2,9-diazaspiro[5.5]undecane core.
-
-
Protection Swap (N9 to N2):
-
The resulting product has a free lactam NH (N2) and a Benzyl-protected amine (N9).
-
Boc Protection:[2] Treat with
, , and DMAP to protect the lactam nitrogen (N2). -
Debenzylation: Pd/C hydrogenation removes the N9-benzyl group, yielding the inverse of the target.
-
Target Specificity: To get the exact title molecule (N2-Boc, N9-alkyl/H), one typically starts with an N9-protected precursor that allows selective N2-Bocylation.
-
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule.
Caption: Retrosynthetic logic flow from the target spiro-lactam back to commercially available piperidine esters.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7]
The 2,9-diazaspiro[5.5]undecane core has demonstrated "privileged" status in several therapeutic areas.
1. Dual Opioid/Sigma Receptor Modulators
Research indicates that spiro-piperidines can act as dual ligands.[3] The spiro-lactam core provides a rigid scaffold that positions aromatic tails to interact with the
-
Mechanism: The lactam carbonyl accepts hydrogen bonds, while the basic N9 nitrogen (when deprotected) forms a salt bridge with Asp147 in the opioid receptor.
-
Outcome: Potent analgesia with reduced side effects (constipation/respiratory depression) compared to traditional opioids.
2. Epigenetic Regulation (METTL3 Inhibitors)
Recent studies (e.g., J. Med. Chem. 2021) highlight spirocyclic systems as potent inhibitors of METTL3, an RNA methyltransferase implicated in acute myeloid leukemia.
-
Role of the Scaffold: The spiro[5.5] system fills the catalytic tunnel of the enzyme, displacing the SAM cofactor. The "1-oxo" group can mimic the hydration shell or interact with specific backbone amides.
3. Quantitative Data: Physicochemical Profile
Compared to a standard biphenyl spacer, the spiro-lactam offers superior properties:
| Property | Biphenyl Scaffold (Flat) | Spiro-Lactam Scaffold (3D) | Impact |
| Fsp³ Fraction | ~0.1 | ~0.65 | Higher solubility |
| LogP | 4.5 (High Lipophilicity) | 2.8 (Optimal) | Better oral bioavailability |
| Metabolic Clearance | High (Aromatic hydroxylation) | Low (Steric hindrance) | Longer Half-life ( |
| Solubility (pH 7.4) | < 5 µM | > 100 µM | Formulation ease |
Part 4: Handling & Characterization
Analytical Standards (Self-Validation)
To ensure the integrity of the synthesized core, the following analytical signals must be verified:
-
¹H NMR (CDCl₃, 400 MHz):
- 1.45 ppm (s, 9H): Tert-butyl group (Boc).
- 3.40-3.60 ppm (m): Methylene protons adjacent to N2 (lactam nitrogen).
- 1.60-1.90 ppm (m): Spiro-ring methylene envelopes.
-
Diagnostic: Absence of the nitrile peak (~2200 cm⁻¹) in IR and appearance of the lactam carbonyl (~1680 cm⁻¹).
-
LC-MS:
-
Expect
or peaks. -
Common fragmentation: Loss of Boc group (
) is the dominant daughter ion.
-
Stability Protocol
-
Storage: Store at -20°C under Argon. The Boc group is acid-sensitive; avoid exposure to HCl vapors in the lab fridge.
-
Solution Stability: Stable in DMSO/MeOH for >24 hours. Unstable in TFA/DCM (removes Boc).
Part 5: Functionalization Workflow
The true power of this scaffold lies in its orthogonal protectability .
Caption: Orthogonal functionalization strategy allowing independent modification of the amine (N9) and lactam (N2) termini.
References
-
Synthesis of Spirocyclic Scaffolds: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Medicinal Chemistry of 1,9-Diazaspiro[5.5]undecanes: Journal of Medicinal Chemistry. "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." (2021). Link[4]
-
Spiro-Lactam Synthesis Methodology: The Journal of Organic Chemistry. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." (2008).[2][5] Link
-
Opioid/Sigma Receptor Ligands: Journal of Medicinal Chemistry. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." (2019).[3] Link
-
General Spirocycle Review: Bioorganic & Medicinal Chemistry Letters. "The use of spirocyclic scaffolds in drug discovery." (2014).[6] Link
Sources
Technical Whitepaper: Synthesis of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
The following technical guide details the precision synthesis of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1221449-51-9).
This specific isomer—characterized by a tert-butoxycarbonyl (Boc) group on the lactam nitrogen (N2)—is a critical, orthogonal intermediate for accessing spirocyclic chemical space in kinase inhibitor and GPCR ligand discovery.
Executive Summary & Structural Logic
The target molecule is a spiro[5.5]undecane system containing a lactam ring and a piperidine ring. The nomenclature "1-oxo-2,9-diaza...2-carboxylate" indicates:
-
Core Scaffold: A spiro-fusion of two six-membered rings.
-
Functionality: A lactam (cyclic amide) with the carbonyl at position 1 and nitrogen at position 2.
-
Protection Profile: The Boc group is attached to the lactam nitrogen (N2) . This distinguishes it from the more common 9-carboxylate isomer (where the secondary amine is protected).
Synthetic Challenge: Direct Boc-protection of a lactam is thermodynamically less favorable than amine protection. Furthermore, to isolate the N2-Boc species, the N9 (secondary amine) must be masked with an orthogonal protecting group (e.g., Benzyl) that can be removed after the lactam is functionalized.
Retrosynthetic Strategy
The synthesis relies on the "Benzyl-First" strategy to ensure regiospecificity:
-
Core Construction: Thermodynamic enolate alkylation of ethyl 1-benzylpiperidine-4-carboxylate with acrylonitrile.
-
Cyclization: Reductive cyclization of the nitrile to form the lactam ring.
-
Orthogonal Protection: Installation of the Boc group on the lactam (N2) while N9 remains benzylated.
-
Final Deprotection: Hydrogenolysis to liberate the N9 secondary amine.
Reaction Pathway Visualization
The following diagram outlines the critical flow from the starting isonipecotate derivative to the final N2-protected spirocycle.
Figure 1: Orthogonal protection strategy ensuring the Boc group is installed selectively on the lactam nitrogen (N2).
Detailed Experimental Protocol
Step 1: Construction of the Spiro-Quaternary Center
Objective: Alpha-alkylation of the piperidine ester to introduce the 3-carbon chain required for the lactam ring.
-
Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Acrylonitrile (1.2 eq), Dry THF.
-
Protocol:
-
Charge a flame-dried 3-neck flask with dry THF and cool to -78°C under nitrogen.
-
Add LDA (2.0 M in THF/heptane) dropwise. Stir for 15 minutes.
-
Add Ethyl 1-benzylpiperidine-4-carboxylate (dissolved in THF) slowly to the lithium amide solution. Maintain temperature < -70°C to prevent self-condensation. Stir for 45 minutes to ensure complete enolate formation.
-
Add Acrylonitrile dropwise. The solution may change color (often yellow/orange).
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous NH4Cl. Extract with EtOAc (3x).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Key Insight: The quaternary center at C4 is sterically crowded. Using the benzyl-protected amine prevents N-alkylation side reactions that would occur with a free amine.
Step 2: Reductive Cyclization to the Spiro-Lactam
Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the adjacent ester to close the lactam ring.
-
Reagents: Nitrile intermediate from Step 1, Raney Nickel (slurry in water, washed with MeOH), Hydrogen gas (H2), Methanol.
-
Protocol:
-
Dissolve the nitrile intermediate in MeOH in a high-pressure autoclave vessel.
-
Add washed Raney Nickel (approx. 20 wt% loading). Caution: Raney Ni is pyrophoric.
-
Purge vessel with N2, then charge with H2 to 50 bar (725 psi) .
-
Heat to 60°C and stir vigorously for 12–24 hours.
-
Workup: Cool, depressurize, and filter through a Celite pad (keep wet to prevent fire). Rinse with MeOH.
-
Concentrate filtrate.[1][2] The crude material is usually the cyclized 1-benzyl-1-oxo-2,9-diazaspiro[5.5]undecane .
-
-
Mechanism: The intermediate primary amine (-CH2NH2) is highly nucleophilic and cyclizes onto the ethyl ester (intramolecular amidation) faster than intermolecular reactions, driving the formation of the 6-membered lactam.
Step 3: N-Boc Protection of the Lactam (N2)
Objective: Install the tert-butyl carboxylate on the amide nitrogen.
-
Reagents: N-Benzyl spiro-lactam (Step 2), Di-tert-butyl dicarbonate ((Boc)2O, 1.5 eq), LiHMDS (1.1 eq) OR DMAP (0.2 eq)/Et3N.
-
Protocol:
-
Dissolve the spiro-lactam in dry THF. Cool to -78°C.
-
Add LiHMDS (Lithium bis(trimethylsilyl)amide) dropwise. Deprotonation of the lactam NH is necessary as it is less acidic than a normal amide but requires strong base for efficient Bocylation.
-
Stir for 30 minutes, then add (Boc)2O solution.
-
Allow to warm to room temperature and stir overnight.
-
Workup: Quench with water, extract with DCM.
-
Purification: Silica gel chromatography. This yields the N9-Benzyl-N2-Boc intermediate.
-
Step 4: Regioselective Debenzylation
Objective: Remove the benzyl group from N9 to yield the final target.
-
Reagents: N9-Benzyl-N2-Boc intermediate, Pd/C (10%), H2 (balloon or 1 atm), Methanol/Ethanol.
-
Protocol:
-
Dissolve the intermediate in MeOH.
-
Add Pd/C (10% by weight).
-
Stir under a hydrogen atmosphere (balloon pressure is usually sufficient for N-Bn removal) at room temperature for 4–6 hours.
-
Monitoring: Check LCMS for the mass of the debenzylated product (M+H = ~269 Da).
-
Filtration: Filter through Celite to remove Pd.
-
Isolation: Concentrate to yield Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate .
-
Analytical Data Summary
| Parameter | Specification / Expected Value |
| CAS Number | 1221449-51-9 |
| Formula | C14H24N2O3 |
| Molecular Weight | 268.35 g/mol |
| Appearance | White to off-white solid |
| 1H NMR Diagnostic | δ 1.45-1.50 (s, 9H, Boc); δ 3.0-3.5 (m, piperidine ring protons); δ 2.4-2.6 (m, lactam CH2 alpha to C=O). |
| Mass Spec (ESI) | [M+H]+ = 269.2; [M+Na]+ = 291.2 |
Critical Quality Attributes & Troubleshooting
-
Regioisomer Confusion: Commercial vendors often confuse the 2-carboxylate (lactam protected, CAS 1221449-51-9) with the 9-carboxylate (amine protected, CAS 1251021-18-7). Verify the structure by NMR: The 2-carboxylate will show the Boc signal affecting the chemical shift of the lactam protons, while the amine NH (N9) will be broad/exchangeable.
-
Lactam Stability: N-Boc lactams are susceptible to hydrolysis under strongly acidic conditions. Avoid prolonged exposure to TFA or HCl during workups; use mild buffers.
-
Hydrogenation Safety: When performing the reductive cyclization (Step 2), ensure the nitrile is fully reduced. Incomplete reduction can lead to secondary amine dimers.
References
-
Compound Identification: Tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate. CAS 1221449-51-9.[3][4][5][6][7] Available from MolCore and BLDpharm.
-
Core Synthesis Methodology: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. ResearchGate. (Methodology adapted for 2,9-system via isonipecotate alkylation).
-
Spiro-Lactam Formation: One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton. Semantic Scholar. (Describes the cyclization logic).
-
General Reactivity: Synthesis of substituted piperidines via Michael addition to acrylonitrile. Organic Chemistry Portal.
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. 1221449-51-9|tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. molcore.com [molcore.com]
- 7. molcore.com [molcore.com]
"Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate" molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Executive Summary & Physicochemical Profile
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a specialized spirocyclic scaffold utilized in high-value medicinal chemistry programs. It represents a "privileged structure" that offers a rigid, three-dimensional alternative to flat aromatic rings, improving the physicochemical properties (Fsp³) and metabolic stability of drug candidates.
This compound is characterized by a spiro[5.5]undecane core containing a lactam (cyclic amide) and a secondary amine, with the lactam nitrogen protected by a tert-butoxycarbonyl (Boc) group.
Core Identity Matrix
| Parameter | Technical Specification |
| CAS Number | 1221449-51-9 |
| Molecular Weight | 268.35 g/mol |
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| Exact Mass | 268.1787 |
| SMILES | O=C(N(CCCC12CCNCC2)C1=O)OC(C)(C)C |
| Core Scaffold | 2,9-Diazaspiro[5.5]undecane |
| Functional Groups | N-Boc carbamate, Lactam (cyclic amide), Secondary amine (unprotected at N9) |
| Predicted LogP | ~1.91 (Lipophilic/Polar balance optimized) |
Critical Structural Note: Researchers must distinguish this compound from its regioisomer, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1198284-94-4). In the user's specified molecule (CAS 1221449-51-9), the Boc group protects the lactam nitrogen (N2) , leaving the piperidine nitrogen (N9) free. This creates a unique reactivity profile, as N-Boc lactams are activated electrophiles.
Structural Significance in Drug Discovery
The 2,9-diazaspiro[5.5]undecane scaffold is increasingly deployed to solve "flatland" issues in library design. Unlike planar piperazines or biphenyls, this spirocycle orients exit vectors at defined angles (approx. 90°), allowing substituents to probe distinct pockets within a receptor binding site.
-
Conformational Restriction: The spiro center locks the two six-membered rings, reducing the entropic penalty upon binding to targets such as GPCRs (e.g., Opioid receptors, Sigma receptors) and kinases.
-
Metabolic Blocking: The quaternary spiro-carbon prevents metabolic oxidation at what would otherwise be a vulnerable position in simple piperidine analogs.
-
N-Boc Lactam Reactivity: The presence of the Boc group on the lactam nitrogen (N2) serves two purposes:
-
Protection: Prevents side reactions at the amide during functionalization of the N9 amine.
-
Activation: The electron-withdrawing Boc group increases the electrophilicity of the lactam carbonyl, facilitating ring-opening reactions or nucleophilic attacks if desired in subsequent steps.
-
Synthetic Methodology
Synthesizing the N2-Boc, N9-H variant requires a precise orthogonal protection strategy. Direct Bocylation of the parent diazapsiro-lactam would preferentially target the more nucleophilic amine (N9) over the amide (N2). Therefore, a "Protect-Protect-Deprotect" sequence is required.
Recommended Protocol: Orthogonal Assembly
Step 1: Construction of the Spiro-Lactam Core The synthesis typically begins with Benzyl 4-formylpiperidine-1-carboxylate or Ethyl 1-benzylpiperidine-4-carboxylate .
-
Mechanism:[1][2] Alkylation with acrylonitrile followed by reductive cyclization (e.g., using Raney Nickel) forms the spiro-lactam ring while the N9 nitrogen remains protected by the Benzyl (Bn) group.
Step 2: N2-Boc Protection (The Critical Step) With N9 blocked (as N-Bn), the lactam nitrogen (N2) is deprotonated using a strong base (LiHMDS or NaH) at low temperature (-78°C to 0°C) and treated with Boc anhydride (Boc₂O).
-
Reagent Note: DMAP is often added as a catalyst to facilitate the acylation of the sterically hindered lactam.
Step 3: Selective Deprotection The final step involves the removal of the Benzyl group at N9 without disturbing the acid-sensitive N-Boc group at N2.
-
Method: Hydrogenolysis (H₂, Pd/C) in methanol/ethyl acetate.
-
Validation: Monitor the disappearance of aromatic signals in ¹H NMR.
Visualized Pathway (Graphviz)
Figure 1: Orthogonal synthetic workflow ensuring regioselective placement of the Boc group on the lactam nitrogen.
Analytical Validation & Quality Control
To validate the identity of CAS 1221449-51-9, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H) | Confirms presence of Tert-butyl group. |
| δ 2.80–3.20 (m) | Multiplets corresponding to the N9-methylene protons (alpha to free amine). | |
| Absence of δ 7.2–7.4 | Confirms removal of the Benzyl protecting group. | |
| ¹³C NMR | ~172 ppm | Lactam Carbonyl (C=O) . Shifted downfield due to Boc electron withdrawal. |
| ~150 ppm | Boc Carbonyl (N-C=O-O) . | |
| ~80 ppm | Quaternary Carbon of the tert-butyl group. | |
| Mass Spectrometry | m/z 269.36 [M+H]⁺ | Base peak in ESI+. |
Handling, Stability & Safety
Stability Warning: The N-Boc lactam moiety is chemically distinct from a standard amide or amine. The Boc group activates the lactam carbonyl, making it susceptible to hydrolysis under basic conditions.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.
-
Reaction Handling: When reacting the free amine (N9), avoid strong bases that could cleave the N2-Boc group or cause ring opening of the activated lactam. Use mild bases like DIPEA or TEA.
References
-
PubChem Compound Summary. (2025). tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1221449-51-9).[3] National Center for Biotechnology Information. [Link](Note: Link directs to the specific isomer entry via PubChem search).
-
Meyer, F., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." Journal of Medicinal Chemistry, 62(21), 9600–9615. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322. (Foundational text on spiro-scaffold utility). [Link]
Sources
A Technical Guide on the Spectral Characterization of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Introduction
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its spirocyclic core, containing both a lactam and a Boc-protected amine, presents a unique structural motif that translates to specific and informative spectral signatures. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectral properties. Understanding these characteristics is paramount for researchers in confirming the identity, purity, and structural integrity of this important synthetic intermediate.
Molecular Structure and Key Features
The structural features of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, including the spiro-center, the piperidine rings, the amide carbonyl, and the bulky tert-butyl protecting group, all contribute to its distinct spectral fingerprint. The following sections will dissect the expected and observed spectral data, providing a comprehensive reference for scientists working with this molecule.
Caption: Molecular structure of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Data Analysis
The proton NMR spectrum will exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The integration of these signals should correspond to the number of protons in each environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.6 | m | 2H | CH₂ adjacent to lactam nitrogen |
| ~ 3.0 - 3.2 | m | 2H | CH₂ adjacent to Boc-protected nitrogen |
| ~ 2.8 - 3.0 | m | 1H | NH of the piperidine ring |
| ~ 2.4 - 2.6 | m | 2H | CH₂ adjacent to the lactam carbonyl |
| ~ 1.4 - 1.8 | m | 8H | Remaining piperidine ring CH₂ protons |
| 1.47 | s | 9H | tert-butyl group protons |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Lactam Carbonyl (C=O) |
| ~ 155 | Boc Carbonyl (C=O) |
| ~ 80 | tert-butyl quaternary carbon |
| ~ 50-60 | Spiro-carbon |
| ~ 40-50 | CH₂ carbons adjacent to nitrogen atoms |
| ~ 28 | tert-butyl methyl carbons |
| ~ 20-30 | Remaining piperidine ring CH₂ carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
IR Spectral Data Analysis
The IR spectrum will show characteristic absorption bands for the functional groups in tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch (secondary amine) |
| ~ 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1680-1700 | Strong | C=O stretch (Boc-carbonyl) |
| ~ 1620-1640 | Strong | C=O stretch (lactam carbonyl) |
| ~ 1160 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Mass Spectrometry Data Analysis
The high-resolution mass spectrum will provide the accurate mass of the protonated molecule, which can be used to confirm the elemental composition.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 283.1965 | ~ 283.196 |
The fragmentation pattern in the MS/MS spectrum can provide further structural information. A key fragmentation would be the loss of the tert-butyl group or the entire Boc group.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectral analysis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate presented in this guide provides a robust framework for the structural verification and quality control of this important synthetic intermediate. The combination of NMR, IR, and MS data offers a detailed and unambiguous characterization of the molecule. Researchers can utilize this guide as a reliable reference for interpreting their own analytical data, ensuring the integrity of their materials and the success of their synthetic endeavors.
References
-
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate. [1]
Sources
Biological potential of diazaspiro[5.5]undecane core
Executive Summary: Escaping Flatland
The diazaspiro[5.5]undecane core represents a pivotal shift in medicinal chemistry from planar, aromatic-heavy scaffolds to three-dimensional,
This guide dissects the biological utility of three primary isomers—1,9- , 2,8- , and 3,9-diazaspiro[5.5]undecane —demonstrating their roles as privileged scaffolds in GPCR modulation, enzyme inhibition, and immunomodulation.[1]
Structural Attributes & Chemophysical Properties
The diazaspiro[5.5]undecane scaffold offers distinct advantages over traditional heterocyclic cores:
-
Vectorial Diversity: The nitrogen atoms can be positioned to project substituents at precise angles (approx. 90° relative to the spiro center), allowing simultaneous access to distinct hydrophobic pockets.[1]
-
Fsp3 & Solubility: The high fraction of saturated carbons (
) correlates with improved aqueous solubility and reduced lipophilicity (lower LogD), enhancing oral bioavailability compared to flat aromatic analogs.[1] -
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, often extending half-life (
) relative to non-spirocyclic analogs.[1]
Table 1: Comparative Isomer Properties
| Isomer Core | Primary Application | Vector Orientation | Key Biological Targets |
| 1,9-diazaspiro | GPCR Antagonists | Asymmetric | NK1, MCH-R1, PDE10 |
| 2,8-diazaspiro | Rigid Linkers | Linear/Distal | Sigma receptors, Chemokine receptors |
| 3,9-diazaspiro | Ion Channel Modulators | Distal/Orthogonal | GABA-A receptors, Immunomodulation |
Biological Case Studies
Case Study A: 3,9-Diazaspiro[5.5]undecane as a GABA-A Antagonist
Mechanism: Immunomodulation via Peripheral GABA Receptors[1]
Research has identified the 3,9-diazaspiro[5.5]undecane core as a potent competitive antagonist of the
-
The Challenge: Traditional GABA antagonists are often zwitterionic or highly acidic, limiting permeability.[1]
-
The Spiro Solution: The 3,9-diazaspiro core acts as a neutral, lipophilic surrogate that maintains the pharmacophore's spatial arrangement without the need for an acidic moiety.[1]
-
Outcome: These analogs selectively inhibit extrasynaptic
subtypes on T-cells, rescuing T-cell proliferation in immunosuppressed environments.[1] This suggests potential in cancer immunotherapy where T-cell exhaustion is mediated by GABA signaling.[1]
Case Study B: 1,9-Diazaspiro[5.5]undecane in Metabolic Disorders
Mechanism: MCH-R1 Antagonism for Obesity[1]
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a target for obesity treatment.[1][3] Linear antagonists often suffer from hERG liability (cardiotoxicity).
-
The Spiro Solution: Utilizing a 1,9-diazaspiro[5.5]undecane scaffold allows for the precise positioning of an aryl group (at N1) and a basic amine (at N9).
-
Causality: The rigid spiro-core prevents the "induced fit" binding to the hERG channel pore, which typically requires a degree of molecular flexibility.[1] This results in high potency for MCH-R1 (nM range) with significantly reduced hERG affinity.
Case Study C: Structural Rigidification in Enzyme Inhibition (METTL3)
Mechanism: Reducing Entropic Penalty[1][4]
In the development of inhibitors for METTL3 (an RNA methyltransferase implicated in AML leukemia), initial hits were linear and flexible.[1][4]
-
Optimization: Cyclization of linear linkers into a triazaspiro[5.5]undecane (a close analog) froze the bioactive conformation.
-
Thermodynamic Impact: By pre-organizing the ligand into its bound state, the entropic cost of binding is paid synthetically rather than biologically.[1] This strategy improved potency by >1400-fold (IC
from M to 5 nM) and enhanced selectivity against related methyltransferases.
Visualization: Mechanism of Action & Synthesis
Diagram 1: The "Rigidification" Strategy (Entropic Advantage)
Caption: Thermodynamic advantage of spiro-scaffolds. Pre-organizing the ligand synthetically avoids the energy cost of conformational restriction during protein binding.[1]
Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane
Methodology: Base-Promoted [5+1] Double Michael Addition.[5] Objective: Efficient construction of the spiro-core from acyclic precursors. Reference Standard: Arabian Journal of Chemistry, 2015 (Source 1.10).[1]
Reagents:
-
Precursor B: Diarylidene acetone derivative (2 mmol).[6]
-
Catalyst: Diethylamine (
) (2.5 mmol).[6] -
Solvent: Dry Dichloromethane (
).[6]
Step-by-Step Workflow:
-
Preparation: Oven-dry all glassware. Purge reaction vessel with inert gas (
or Ar). -
Charging: Dissolve N,N-dimethylbarbituric acid and the diarylidene acetone derivative in 10 mL of dry
in a 50 mL round-bottom flask. -
Catalysis: Add Diethylamine dropwise at room temperature (
). -
Reaction: Stir the mixture for 1.5 – 2.0 hours.
-
Purification:
-
Crystallization: Recrystallize the solid product from
/n-heptane to obtain analytical grade crystals.
Diagram 2: Synthetic Logic Flow (Double Michael Addition)
Caption: The cascade synthesis route utilizes a double Michael addition to construct the spiro-quaternary carbon in a single pot.[5]
Future Outlook: PROTACs and Fragment-Based Design
The diazaspiro[5.5]undecane core is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. Its rigid nature makes it an ideal candidate for "linker" engineering, where defining the precise exit vector between the E3 ligase ligand and the Warhead is crucial for ternary complex stability.[1]
Recommendation: Researchers should screen N-Boc protected 2,8-diazaspiro[5.5]undecane derivatives as rigid linkers to replace flexible PEG chains in PROTACs to improve cell permeability and oral bioavailability.[1]
References
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Antagonists. Source: University of Southampton / ACS Medicinal Chemistry Letters. URL:[Link]
-
Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-containing Compounds. Source: National Institutes of Health (PMC). URL:[Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition. Source: Arabian Journal of Chemistry. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Spirocyclic Lactams
Foreword: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of traditional aromatic scaffolds. The deliberate introduction of three-dimensionality into drug candidates has emerged as a powerful strategy to unlock previously inaccessible chemical space and engage with biological targets in a more sophisticated manner. Among the various structural motifs that confer this desirable three-dimensional character, spirocyclic lactams have garnered significant attention. This guide provides an in-depth exploration of the synthesis, medicinal chemistry applications, and underlying principles that make spirocyclic lactams a compelling scaffold in modern drug discovery. We will delve into the causality behind synthetic choices, the intricacies of their biological interactions, and the practical considerations for their application in developing next-generation therapeutics.
The Spirocyclic Lactam Scaffold: A Privileged Architecture
Spirocyclic lactams are a class of heterocyclic compounds characterized by a lactam (a cyclic amide) ring fused to another ring system at a single, shared carbon atom, known as the spiro atom. This unique structural arrangement imparts a rigid, three-dimensional geometry that distinguishes them from their more planar, non-spirocyclic counterparts. This inherent rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities.[1]
The strategic incorporation of a spirocyclic lactam motif can profoundly influence a molecule's physicochemical properties. The increased sp3 character often leads to improved solubility, a critical parameter for oral bioavailability.[2] Furthermore, the defined spatial orientation of substituents around the spirocyclic core allows for precise vectoral exploration of the binding pockets of target proteins, enabling the optimization of potency and selectivity.[2]
Synthetic Strategies: Mastering the Spirocyclic Core
The construction of the sterically demanding spirocyclic lactam core presents a significant synthetic challenge.[3] However, a number of elegant and robust synthetic methodologies have been developed to access these complex scaffolds with high levels of stereocontrol.
The Staudinger [2+2] Cycloaddition: A Classic Approach to Spiro-β-Lactams
The Staudinger cycloaddition, a reaction between a ketene and an imine, remains a cornerstone for the synthesis of β-lactams.[4] In the context of spirocyclic systems, this reaction is typically employed with cyclic imines, such as those derived from isatins, to generate spiro-oxindole-β-lactams.
The mechanism proceeds through a nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate.[5] Subsequent conrotatory electrocyclization furnishes the β-lactam ring.[5] The stereochemical outcome of the reaction is influenced by the electronic properties of both the ketene and the imine, with electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favoring the formation of the cis-diastereomer.[5]
Experimental Protocol: Synthesis of a Spiro-oxindole-β-Lactam via Staudinger Cycloaddition [6]
-
Imine Formation: To a solution of isatin (1.0 mmol) in absolute ethanol (25 mL) containing a few drops of glacial acetic acid, add the desired aromatic amine (1.1 mmol).
-
Reflux the reaction mixture for 3 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Cool the mixture to room temperature and filter the precipitate under reduced pressure. Wash the solid with cold ethanol and dry to yield the isatinimine.
-
Ketene Generation and Cycloaddition: In a separate flask, dissolve the desired phenylacetic acid (1.5 mmol) and diisopropylethylamine (DIPEA) (1.5 mmol) in 15 mL of dry o-xylene.
-
Add p-toluenesulfonyl chloride (TsCl) (2.0 mmol) and stir the mixture at room temperature.
-
Heat the mixture to 100 °C and stir for 1.5 hours.
-
Cool the reaction to room temperature, add an additional 1.5 mmol of DIPEA, and stir for 5 minutes.
-
Add the isatinimine (1.0 mmol) and continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro-oxindole-β-lactam.
Caption: Staudinger [2+2] cycloaddition workflow.
The 1,3-Dipolar Cycloaddition: Accessing Spiro-γ-Lactams
The 1,3-dipolar cycloaddition is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including the pyrrolidine core of γ-lactams. In the context of spirocyclic lactam synthesis, this reaction typically involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile, often an activated alkene.
The azomethine ylide is commonly generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. The stereochemical outcome of the cycloaddition is governed by the frontier molecular orbitals of the dipole and dipolarophile, and can often be controlled through the use of chiral catalysts or auxiliaries.[7]
Experimental Protocol: Synthesis of a Dihydrospiro[indoline-3,2'-pyrrole] via 1,3-Dipolar Cycloaddition [8]
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted isatin (1.0 mmol), benzylamine (1.0 mmol), and dry dichloromethane (20 mL).
-
Stir the mixture at room temperature and add boron trifluoride etherate (0.5 mmol) dropwise.
-
Reflux the mixture for approximately 12 hours, monitoring the formation of the intermediate imine by TLC.
-
Cycloaddition: To the reaction mixture, add dimethyl acetylenedicarboxylate (2.6 mmol) and continue to reflux overnight.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the functionalized dihydrospiro[indoline-3,2'-pyrrole].
Caption: 1,3-Dipolar cycloaddition workflow.
Therapeutic Applications: Spirocyclic Lactams in Action
The unique structural and physicochemical properties of spirocyclic lactams have led to their exploration in a wide array of therapeutic areas.
Oncology: Targeting the p53-MDM2 Interaction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. In many tumors with wild-type p53, the protein is held in an inactive state through its interaction with the murine double minute 2 (MDM2) oncoprotein.[2] Disrupting the p53-MDM2 interaction is therefore a highly attractive therapeutic strategy for reactivating p53 and inducing tumor cell apoptosis.
Spiro-oxindole lactams have emerged as a particularly promising class of MDM2 inhibitors.[9] The oxindole core mimics the key tryptophan residue of p53 that inserts into a hydrophobic pocket of MDM2, while the spirocyclic lactam provides a rigid scaffold for positioning substituents to engage with other regions of the binding site, thereby enhancing potency and selectivity.[10]
Structure-Activity Relationship (SAR) of Spiro-oxindole MDM2 Inhibitors
The SAR of spiro-oxindole MDM2 inhibitors has been extensively studied, revealing key structural features that govern their activity.
| Compound | R1 | R2 | R3 | MDM2 IC50 (µM)[10][11] |
| 8b | H | 4-Cl | H | 18.6 |
| 8d | H | 3-Cl | H | 19.4 |
| 8h | H | 4-F | H | 21.5 |
| 8j | H | 3-F | H | 18.1 |
| 8k | H | 4-CF3 | H | 24.4 |
| 8m | H | 3-CF3 | H | 20.3 |
| 11b | 6-Cl | 3-OMe-C6H4 | - | 1.37 (MCF-7 cell line) |
-
Halogenation of the Phenyl Ring: Introduction of chlorine or fluorine atoms at the 3- or 4-position of the N-phenyl ring generally maintains or slightly improves inhibitory activity.
-
Electron-Withdrawing Groups: The presence of a trifluoromethyl group at the 3- or 4-position of the N-phenyl ring is well-tolerated.
-
Substitution on the Oxindole Core: As exemplified by compound 11b , substitution on the oxindole ring, in combination with other modifications, can lead to a significant increase in potency.[11]
Mechanism of Action: p53-MDM2 Inhibition
Spiro-oxindole lactams act as competitive inhibitors of the p53-MDM2 interaction. By occupying the p53-binding pocket on MDM2, they prevent the binding and subsequent ubiquitination and degradation of p53.[10] This leads to the accumulation of p53 in the nucleus, where it can activate the transcription of genes involved in cell cycle arrest and apoptosis, ultimately leading to the selective death of cancer cells.[10]
Caption: Mechanism of p53-MDM2 inhibition.
Neurology: Targeting β-Secretase (BACE1) for Alzheimer's Disease
Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[12] Inhibition of BACE1 is therefore a key therapeutic strategy for reducing Aβ levels and potentially slowing the progression of Alzheimer's disease.
Spirocyclic lactams have been investigated as BACE1 inhibitors, with their rigid frameworks offering a means to orient key pharmacophoric features into the enzyme's active site.[13] Structure-based drug design has been instrumental in the development of potent and selective spirocyclic lactam-based BACE1 inhibitors.[13]
Infectious Diseases: Antibacterial and Antiviral Applications
The β-lactam ring is the cornerstone of one of the most important classes of antibiotics. While the traditional focus has been on fused bicyclic systems like penicillins and cephalosporins, spirocyclic β-lactams have also demonstrated promising antibacterial activity.[3] They are believed to exert their effect through the same mechanism as other β-lactam antibiotics: the inhibition of penicillin-binding proteins (PBPs), enzymes that are essential for the synthesis of the bacterial cell wall.[12] The acylation of a serine residue in the active site of the PBP by the strained β-lactam ring leads to irreversible enzyme inhibition and ultimately cell lysis.
Beyond their antibacterial properties, spirocyclic lactams have also shown potential as antiviral agents, particularly against HIV.[14][15] Certain spiro-β-lactams have been identified with nanomolar activity against HIV-1.[15]
Physicochemical Properties and ADME Considerations
A key rationale for employing spirocyclic scaffolds is their potential to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The introduction of a spiro center increases the fraction of sp3-hybridized carbon atoms, which generally correlates with improved aqueous solubility and reduced melting point, both of which can enhance oral absorption.[2]
The rigid nature of spirocycles can also confer metabolic stability by locking the molecule in a conformation that is less susceptible to metabolism by cytochrome P450 enzymes. However, it is crucial to recognize that the impact of a spirocyclic scaffold on ADME properties is highly context-dependent and must be evaluated on a case-by-case basis.
Future Perspectives and Conclusion
Spirocyclic lactams represent a versatile and increasingly important scaffold in medicinal chemistry. Their unique three-dimensional architecture provides a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates across a range of therapeutic areas. While the synthesis of these complex molecules can be challenging, the continued development of novel and efficient synthetic methodologies is expanding their accessibility.
Future research in this area will likely focus on the development of new catalytic and enantioselective methods for the construction of spirocyclic lactams, the exploration of novel spirocyclic lactam scaffolds, and their application to a wider range of biological targets. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will continue to be instrumental in guiding the rational design of next-generation spirocyclic lactam-based therapeutics.[2] As our understanding of the intricate interplay between three-dimensional molecular structure and biological function deepens, the star of spirocyclic lactams in drug discovery is set to continue its ascent.
References
-
Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of β-Lactams - Encyclopedia.pub. (2020, June 7). Retrieved from [Link]
-
Staudinger synthesis of bis‐spiro‐β‐lactams. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization - ResearchGate. (n.d.). Retrieved from [Link]
-
Spiro-β-lactams with potent antimicrobial activity - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition - MDPI. (n.d.). Retrieved from [Link]
-
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent | ACS Omega - ACS Publications. (2021, August 26). Retrieved from [Link]
-
Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC - NIH. (2023, May 8). Retrieved from [Link]
-
Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction - PubMed. (n.d.). Retrieved from [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents - PubMed. (n.d.). Retrieved from [Link]
-
A computational analysis of the binding model of MDM2 with inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved from [Link]
-
Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - NIH. (2022, August 4). Retrieved from [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Physicochemical Properties, Drug Likeness, ADMET, DFT Studies and in vitro antioxidant activity of Oxindole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2025, February 12). Retrieved from [Link]
-
Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles - NIH. (2023, August 29). Retrieved from [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.). Retrieved from [Link]
-
Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis - Frontiers. (n.d.). Retrieved from [Link]
-
Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
NOT Open Access | Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium - Malaria World. (2021, July 6). Retrieved from [Link]
-
An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. (2025, November 3). Retrieved from [Link]
-
Early ADME And Physical-Chemistry Properties - SpiroChem. (n.d.). Retrieved from [Link]
-
Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - MDPI. (2023, September 16). Retrieved from [Link]
-
1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017, February 1). Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. (2024, March 18). Retrieved from [Link]
-
Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Ligand binding mode prediction by docking: Mdm2/Mdmx inhibitors as a case study - PMC. (n.d.). Retrieved from [Link]
-
Physicochemical Descriptors Related to ADME Properties | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms - MDPI. (n.d.). Retrieved from [Link]
-
Phase 0 Clinical Trial Strategies for the Neurosurgical Oncologist. (n.d.). Retrieved from [Link]
-
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. (n.d.). Retrieved from [Link]
-
Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed. (2017, January 5). Retrieved from [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (n.d.). Retrieved from [Link]
-
In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations - MDPI. (n.d.). Retrieved from [Link]
-
Diverse Functionalization of 2‑Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents - American Chemical Society. (2026, January 30). Retrieved from [Link]
-
Representative examples of biologically active spirocyclic β‐ and δ‐lactams. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Spirocyclic sulfamides as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's disease: utilization of structure based drug design, WaterMap, and CNS penetration studies to identify centrally efficacious inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
Discovery of Novel Diazaspiro[5.5]undecane Derivatives: From Synthesis to Therapeutic Application
An In-Depth Technical Guide
Abstract
The diazaspiro[5.5]undecane scaffold, a privileged heterocyclic motif, has garnered significant attention in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, sp2-rich structures, enabling more precise and selective interactions with biological targets.[1][2] This guide provides a comprehensive overview of the discovery of novel diazaspiro[5.5]undecane derivatives, intended for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, detailing the rationale behind experimental choices, delve into the structure-activity relationships (SAR) that drive therapeutic potential, and present validated protocols. This document moves beyond a mere recitation of facts to offer field-proven insights into the design, synthesis, and application of this versatile chemical scaffold.
The Strategic Value of the Diazaspiro[5.5]undecane Core in Drug Design
The "Escape from Flatland" paradigm in drug discovery advocates for the use of three-dimensional, sp3-rich scaffolds to improve compound properties such as solubility, selectivity, and metabolic stability.[1] Spirocycles, particularly diazaspiro[5.5]undecanes, are exemplary of this principle. The spirocyclic junction fixes the spatial orientation of the two constituent piperidine or mixed heterocyclic rings, presenting substituents in well-defined vectors.[3] This pre-organization reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[4]
Different isomers of the diazaspiro[5.5]undecane core, such as the 1,7-, 1,9-, and 3,9-diazaspiro variants, offer distinct geometric arrangements of their nitrogen atoms, making them versatile platforms for probing the chemical space of various biological targets.[5][6] Bioactive derivatives often feature substituents at one or both nitrogen atoms, which serve as key attachment points for modulating pharmacological activity.[6]
Caption: Logical relationship between the scaffold's attributes and improved drug properties.
Key Synthetic Strategies and Methodologies
The construction of the diazaspiro[5.5]undecane core is a non-trivial synthetic challenge. Several robust strategies have been developed, each with its own advantages depending on the desired substitution pattern and isomer.
Intramolecular Spirocyclization of Activated Pyridines
A practical and divergent approach for constructing 3,9-diazaspiro[5.5]undecane derivatives involves the intramolecular spirocyclization of 4-substituted pyridines.[7] This method leverages the in-situ activation of the pyridine ring to facilitate nucleophilic attack by a tethered side chain.
The causality behind this reaction is elegant: ethyl chloroformate activates the pyridine nitrogen, rendering the ring susceptible to nucleophilic addition. The appended β-dicarbonyl moiety, acting as the nucleophile, then attacks the activated ring. The choice of a Lewis acid like titanium(IV) isopropoxide, Ti(OiPr)₄, is critical as it coordinates to the dicarbonyl group, enhancing its nucleophilicity and promoting the cyclization event.[7]
Experimental Protocol: Synthesis of 3,9-Diazaspiro[5.5]undecan-2-ones [7]
-
Pre-reaction Setup: To a solution of the 4-substituted pyridine precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add Ti(OiPr)₄ (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. The purpose of this step is to allow for the pre-coordination of the Lewis acid to the substrate.
-
Pyridine Activation: Cool the reaction mixture to 0 °C. Slowly add ethyl chloroformate (1.2 equivalents) dropwise. The formation of an N-alkoxycarbonylpyridinium salt intermediate occurs, which is the key electrophilic species.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. The intramolecular nucleophilic addition proceeds during this time to form the spirocyclic core.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diazaspiro[5.5]undecane derivative. This standard aqueous workup neutralizes the reaction and removes inorganic byproducts.
Multi-Step Synthesis via Claisen Condensation and Spirocyclization
An alternative, convenient three-step synthesis has been described for the parent 1,7-diazaspiro[5.5]undecane.[5] This route begins with the readily available N-Boc-δ-valerolactam.
-
Claisen Condensation: The first step involves a Claisen condensation, a classic carbon-carbon bond-forming reaction, to introduce the necessary carbon framework.
-
Decarboxylation & Spirocyclization: Subsequent acid-catalyzed decarboxylation and spirocyclization yield the final heterocyclic core.[5] This tandem reaction is efficient, as the acidic conditions both remove the ester group and promote the ring-closing event.
This method demonstrates how fundamental organic reactions can be powerfully combined to build complex scaffolds from simple starting materials.
Caption: Workflow for intramolecular spirocyclization of activated pyridines.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The rigid diazaspiro[5.5]undecane scaffold is an ideal platform for delineating the structural determinants for biological activity. Its derivatives have shown promise in a variety of therapeutic areas.
METTL3 Inhibitors for Oncology
The METTL3/METTL14 protein complex is a key regulator of N6-methyladenosine (m⁶A) in RNA and has emerged as a promising target in oncology.[8] A protein crystallography-based medicinal chemistry effort optimized a hit compound containing a 1,4,9-triazaspiro[5.5]undecan-2-one core, resulting in a remarkable 1400-fold improvement in potency.[4][8]
The lead compound, UZH2, achieved an IC₅₀ of 5 nM.[8] The SAR studies revealed several key insights:
-
Rigidification: Converting a flexible linear precursor into the rigid spirocycle was a crucial strategy to reduce the entropic penalty of binding, significantly boosting potency.[4]
-
Core Conservation: The spirocycle and an adjacent pyrimidine moiety were identified as optimal, and further optimization focused on the solvent-exposed phenyl ring.[4]
-
Cation-π Interaction: Replacing a methylamine with a benzylamine on the pyrimidine ring led to a 6-fold increase in potency, likely due to a favorable cation-π interaction with an arginine residue (Arg379) in the target's binding site.[4]
Table 1: SAR of 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 Inhibitors
| Compound | Key Modification | IC₅₀ (μM) | Ligand Efficiency (LE) | Reference |
|---|---|---|---|---|
| 2 | Pyridine Core, Methylamine | 5.0 | 0.23 | [4] |
| 4 | Pyridine Core, No Amine | 5.8 | 0.22 | [4] |
| 5 | Pyridine Core, Benzylamine | 0.79 | - | [4] |
| 7 | Spirocycle Formation (Rigidified) | 0.28 | - | [4] |
| 22 (UZH2) | Fully Optimized Lead | 0.005 | - |[8] |
The resulting lead compound, UZH2, demonstrated target engagement in acute myeloid leukemia (MOLM-13) and prostate cancer (PC-3) cell lines, reducing the m⁶A levels in polyadenylated RNA.[8]
Dual MOR Agonists / σ₁R Antagonists for Pain Management
Chronic pain remains a significant therapeutic challenge. A novel strategy involves creating dual-acting compounds that combine μ-opioid receptor (MOR) agonism for analgesia with sigma-1 receptor (σ₁R) antagonism to mitigate side effects and potentially enhance efficacy.[9]
Researchers developed a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives using a pharmacophore merging strategy.[9] The spirocyclic core served as the central scaffold to correctly orient the pharmacophoric elements for both targets. The SAR campaign showed that phenethyl groups at position 9 and substituted pyridyl moieties at position 4 yielded the best profiles.[9]
One of the most promising compounds, 15au , exhibited a balanced dual profile and produced potent analgesic activity in animal models, comparable to oxycodone.[9] Crucially, at equianalgesic doses, 15au induced significantly less constipation, a common and debilitating side effect of traditional opioids. This result provides strong evidence that the dual MOR agonism/σ₁R antagonism strategy is a viable path toward safer and more potent analgesics.[9]
GABA-A Receptor Antagonists
Derivatives based on a 3,9-diazaspiro[5.5]undecane moiety were identified as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[10] Unconventionally, these compounds lack the acidic moiety typically required for activity at this target. While initial hits showed poor passive permeability, making them less suitable for central nervous system effects, this property makes them attractive tools for investigating peripheral GABA-A receptor-mediated effects.[10] This highlights how the physicochemical properties imparted by the spirocyclic core can be leveraged for specific research applications.
Conclusion and Future Outlook
The diazaspiro[5.5]undecane scaffold is a validated and valuable core for modern drug discovery. Its unique three-dimensional structure provides a rigid framework that enables the design of highly potent and selective ligands. The synthetic accessibility of this core, through methods like intramolecular cyclization and multi-step sequences, allows for systematic exploration of the surrounding chemical space.
The successful development of nanomolar METTL3 inhibitors, dual-acting analgesics with improved safety profiles, and selective GABA-A receptor antagonists underscores the therapeutic potential of this heterocyclic family.[8][9][10] Future research will likely focus on developing asymmetric syntheses to access single enantiomers, further refining SAR to improve pharmacokinetic and pharmacodynamic properties, and applying this versatile scaffold to an even broader range of biological targets. The journey from synthetic novelty to clinical utility is a long one, but for diazaspiro[5.5]undecane derivatives, the path is well-paved with promising results.
References
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
-
Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. Available at: [Link]
-
1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed. Available at: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
-
Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
"Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate" literature review
This guide provides an in-depth technical analysis of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate and its critical isomeric scaffolds. These spirocyclic structures have emerged as high-value "privileged scaffolds" in modern drug discovery, offering high
Executive Summary: The Spiro Advantage
In the pursuit of novel IP space and improved solubility, medicinal chemistry has shifted away from "flatland" (aromatic-heavy molecules) toward three-dimensional scaffolds.[1] The 1-oxo-2,9-diazaspiro[5.5]undecane core represents a premier example of this shift.
This scaffold features two six-membered rings sharing a single carbon atom (C5), creating a rigid, orthogonal orientation. The presence of the lactam (1-oxo-2-aza) and the secondary amine (9-aza) provides two distinct vectors for orthogonal functionalization, making it an ideal template for library generation targeting GPCRs (e.g., Opioid, Sigma receptors) and enzymes (e.g., MmpL3, METTL3).
Structural Disambiguation
Precise nomenclature is critical for this compound class.
-
Target Structure (Prompt): Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate. This specifies a Boc-protected lactam nitrogen (N2). N-Boc lactams are electrophilic and often used as activated intermediates.
-
Commercial Standard: Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1198284-94-4). This is the stable building block where the piperidine nitrogen (N9) is Boc-protected, leaving the lactam (N2) free for alkylation.
This guide addresses the synthesis and utility of the core scaffold, with specific protocols for manipulating both N2 and N9 positions.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data (Predicted/Experimental) | Notes |
| Formula | C₁₄H₂₄N₂O₃ | |
| MW | 268.35 g/mol | |
| Core Geometry | Spirocyclic (Orthogonal rings) | High |
| LogP | ~1.1 - 1.8 | Lipophilicity is modulated by the Boc group. |
| H-Bond Donors | 0 (if 2-Boc protected) | 1 if N2 is free (Lactam NH) |
| Topological Polar Surface Area | ~66 Ų | Favorable for CNS penetration (if lipophilicity adjusted). |
| Stability | N2-Boc (Lactam): Moisture Sensitive | N-Boc lactams can hydrolyze under basic conditions. |
| Stability | N9-Boc (Amine): Stable | Standard carbamate stability. |
Synthesis Strategy: The "Orthogonal Vector" Approach
The synthesis of the 1-oxo-2,9-diazaspiro[5.5]undecane core typically relies on constructing the spiro-lactam ring onto a pre-existing piperidine ring. This ensures the N9 position can be protected (e.g., with Boc or Benzyl) prior to cyclization.
Mechanistic Pathway[11]
-
Knoevenagel Condensation: Reaction of N-protected-4-piperidone with ethyl cyanoacetate.
-
Michael Addition: Addition of cyanide (from KCN or acetone cyanohydrin) to the unsaturated intermediate.
-
Cyclization: Reductive cyclization (hydrogenation) converts the nitrile to a primary amine, which intramolecularly attacks the ester to form the lactam.
Visualization: Core Synthesis Workflow
Caption: Synthetic route from commercial piperidone to the 9-Boc core and subsequent conversion to the 2-Boc target.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (9-Boc-1-oxo-2,9-diazaspiro[5.5]undecane)
This protocol yields the stable intermediate (CAS 1198284-94-4) which is the precursor to the 2-carboxylate.
Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Potassium cyanide (1.2 eq), Raney Nickel.
-
Condensation: Dissolve N-Boc-4-piperidone and ethyl cyanoacetate in toluene. Add catalytic ammonium acetate and reflux with a Dean-Stark trap until water evolution ceases (~4-6 h). Concentrate to yield the unsaturated cyanoester.
-
Michael Addition: Dissolve the residue in EtOH/H2O (4:1). Add KCN carefully (Caution: Toxic). Heat to 60°C for 2 h. The mixture is cooled, and the solid product (cyano-ester intermediate) is filtered.
-
Reductive Cyclization: Dissolve the intermediate in MeOH saturated with ammonia. Add Raney Nickel (active catalyst). Hydrogenate at 50-100 psi H₂ at 50°C for 12 h.
-
Workup: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from EtOAc/Hexanes to obtain the 9-Boc-1-oxo-2,9-diazaspiro[5.5]undecane as a white solid.
Protocol B: Synthesis of the Target (Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate)
This step installs the Boc group on the lactam nitrogen (N2). Note: N-Boc lactams are sensitive.
Reagents: 9-Benzyl-1-oxo-2,9-diazaspiro[5.5]undecane (Starting material must have N9 protected with a group other than Boc if selective N2-Boc is desired, or use the 9-Boc core to make the Bis-Boc).
Scenario: Protecting N2 on the 9-Boc core (Creating Bis-Boc).
-
Setup: Dissolve 9-Boc-1-oxo-2,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous DCM.
-
Activation: Add DMAP (0.2 eq) and Triethylamine (2.0 eq).
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in DCM dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 16 h. The lactam nitrogen is less nucleophilic than an amine, requiring DMAP catalysis.
-
Purification: Wash with mild acid (0.5 M citric acid) to remove DMAP/Et3N, then brine. Dry over MgSO₄. Flash chromatography (Hex/EtOAc) yields the 2-Boc-9-Boc species.
-
Note: If the specific 2-Boc-9-H (free amine at 9) is required, one would start with N-Benzyl protection at N9, perform Protocol B, and then hydrogenate (Pd/C) to remove the Benzyl group, leaving the 2-Boc intact.
-
Applications in Drug Discovery[1][2][3][8][10][12][13]
The 1-oxo-2,9-diazaspiro[5.5]undecane scaffold is validated in several therapeutic areas.
Case Study 1: MmpL3 Inhibitors (Tuberculosis)
Researchers have utilized this scaffold to target MmpL3, a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[4][5]
-
Mechanism: The spiro-core mimics the transition state of the transport substrate.
-
SAR Insight: Substituents on N9 (e.g., benzyl, phenethyl) interact with the hydrophobic channel, while the lactam (or urea derivatives at N2) engages in H-bonding with the Ser/Tyr residues in the active site.
Case Study 2: Dual Opioid/Sigma Receptor Ligands
Derivatives of this scaffold have shown dual activity as
-
Significance: This dual profile is sought for potent analgesia with reduced side effects (e.g., less respiratory depression/addiction liability).
-
Key Modification: The N9 position is typically substituted with a 2-phenylethyl group (pharmacophore for opioid receptors), while the N2 position is modified with aryl groups.
Visualization: Library Generation Workflow
Caption: Divergent synthesis pathways from the core scaffold to bioactive therapeutic classes.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Source: ResearchGate / Chemistry of Heterocyclic Compounds. URL:[Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: ACS Publications / Journal of Medicinal Chemistry. URL:[Link]
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one (Patent WO2020041770A1).
Sources
The Spirocyclic Imperative: Engineering 3D Complexity into Drug Scaffolds
[1]
Executive Summary
The "flat" aromatic architectures that dominated 20th-century medicinal chemistry are increasingly failing to address the complex binding pockets of modern therapeutic targets. Spirocycles—structures where two rings share a single quaternary atom—have emerged as a critical tool for "escaping from Flatland." By introducing inherent three-dimensionality, increasing fraction saturated carbon (
The Structural Rationale: Escaping Flatland
The correlation between molecular planarity and clinical failure is well-documented. Planar, aromatic-heavy compounds often suffer from poor solubility (due to tight crystal lattice packing) and high promiscuity (due to non-specific hydrophobic interactions).
1.1 The
Advantage
Spirocycles are efficient vehicles for increasing the
-
Definition:
-
Impact: A shift from
to correlates significantly with improved clinical success rates. The spiro-quaternary carbon forces the molecule out of a planar conformation, disrupting - stacking interactions that drive aggregation and insolubility.
1.2 Vectorality and Shape Complementarity
Unlike flat heteroaromatics that project substituents in 120° or 180° vectors (2D space), spirocycles allow for orthogonal projection . The spiro center acts as a rigid pivot, enabling substituents on Ring A to be oriented 90° relative to Ring B. This allows ligands to explore "deep" and "shallow" pockets simultaneously, increasing specificity for the target protein and reducing off-target binding (e.g., hERG inhibition).
Pharmacokinetic & Metabolic Advantages[1]
The incorporation of spirocycles is rarely just a structural novelty; it is often a functional solution to ADME liabilities.
2.1 Metabolic Blocking
Planar rings (e.g., piperidine, phenyl) are prone to oxidative metabolism by Cytochrome P450 enzymes, particularly at benzylic or localized lipophilic positions.
-
Mechanism: Replacing a vulnerable methylene group with a spirocycle (e.g., converting a piperidine to a spiro[3.5]nonane) sterically hinders the approach of CYP450 iron-oxo species.
-
Result: This "metabolic switching" blocks the soft spot, extending half-life (
) and reducing clearance ( ) without significantly altering the electronic properties of the pharmacophore.
2.2 Solubility and Lipophilicity (LogD)
Spirocycles often lower lipophilicity (LogD) compared to their acyclic gem-dimethyl or cycloalkyl analogs while maintaining steric bulk. Furthermore, the rigid 3D structure prevents the formation of stable, planar crystal lattices, thereby lowering the energy required for solvation.
Table 1: Comparative Impact of Spirocyclization on Lead Properties
| Property | Planar Analog (e.g., Piperidine) | Spirocyclic Analog (e.g., Azaspiroheptane) | Mechanistic Rationale |
| Solubility | Low to Moderate | High | Disruption of crystal lattice packing energy. |
| Metabolic Stability | Low (prone to N-dealkylation/oxidation) | High | Steric hindrance of CYP450 access to |
| Selectivity | Moderate (Promiscuous binding) | High | Rigid, defined vectors reduce induced-fit off-target binding. |
| LogD | High (Lipophilic) | Optimized | Increased polarity/solvation volume ratio. |
Case Studies in Lead Optimization
3.1 Selectivity: PARP Inhibitors
In the development of next-generation PARP inhibitors, selectivity between PARP-1 and PARP-2 is crucial to minimize hematological toxicity.
-
The Shift: Replacing the flexible piperazine ring of early leads (like Olaparib) with a rigid spirocyclic amine (e.g., spiro[cyclobutane-1,3'-indoline] motifs or similar azaspirocycles) constrained the molecule.[1]
-
Outcome: The spirocyclic analog maintained PARP-1 affinity but lost affinity for other isoforms due to the inability of the rigid scaffold to adopt the conformation required for the alternative binding pockets.
3.2 Metabolic Stability: MCHr1 Antagonists
Researchers targeting the Melanin-Concentrating Hormone receptor 1 (MCHr1) faced issues with hERG liability and rapid metabolism of a morpholine core.
-
The Fix: Replacing the morpholine with an azaspirocycle lowered LogD and eliminated the metabolic soft spot on the ring.
-
Outcome: The spirocyclic candidate demonstrated a cleaner safety profile and improved oral bioavailability.
Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Purpose: To quantify the metabolic blocking effect of a spirocycle compared to its planar parent.
Materials:
-
Pooled Liver Microsomes (Human/Rat), NADPH regenerating system, Phosphate buffer (pH 7.4), Test compounds (10 mM DMSO stock), LC-MS/MS.
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer containing 0.5 mg/mL microsomes. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.
-
Calculation: Plot
vs. time. The slope determines and .
Validation Criteria:
-
Positive Control (e.g., Verapamil) must show high clearance.
-
Negative Control (e.g., Warfarin) must show <10% depletion.
-
Success Definition: Spirocyclic analog shows >2-fold increase in
vs. planar parent.
Protocol B: Kinetic Solubility Assay (Nephelometry)
Purpose: To confirm that lattice energy disruption translates to aqueous solubility.
Workflow:
-
Titration: Prepare a serial dilution of compound in DMSO.
-
Dispense: Add 5 µL of DMSO stock to 195 µL of pH 7.4 buffer in a clear-bottom 96-well plate (Final 2.5% DMSO).
-
Incubation: Shake at room temperature for 90 minutes.
-
Read: Measure light scattering (Nephelometry) or Absorbance (620 nm) to detect precipitation.
-
Data: The concentration at which precipitation onset occurs is the Kinetic Solubility limit.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the mechanistic advantages of spirocycles.
Diagram 1: The "Escape from Flatland" Mechanism
This diagram visualizes how spirocycles alter physicochemical properties to improve clinical success probability.
Caption: Mechanistic pathway linking spirocyclic structural features to improved ADME/Tox outcomes.
Diagram 2: Lead Optimization Decision Tree
A logic flow for medicinal chemists deciding when to deploy spirocycles.
Caption: Strategic decision tree for implementing spirocycles during Hit-to-Lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[1][6] [Link]
-
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][6][7][8][9][10] Expert Opinion on Drug Discovery.[1][10] [Link]
-
Chupakhin, E., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle.[2] Molecules.[1][2][3][4][5][6][9][10][11][12] [Link]
-
Kalgutkar, A. S., et al. (2005). Exploiting the Role of Stereoelectronic Factors in Metabolic Stability: Design of Spirocyclic Analogues. Journal of Medicinal Chemistry.[1][6] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. preprints.org [preprints.org]
- 5. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
"Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate" synthesis protocol
An In-depth Technical Guide to the Synthesis of tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties and target specificity.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate , a valuable bifunctional building block. The presented pathway is designed for robustness and scalability, proceeding through a key spiro-lactam intermediate. The narrative emphasizes the causal logic behind procedural choices, providing researchers in drug discovery and organic synthesis with a self-validating and reliable guide. The synthesis involves the construction of the spirocyclic core via an intramolecular Ritter-type reaction, followed by a strategic sequence of protection and deprotection steps to achieve the regioselective installation of the N-Boc group onto the lactam nitrogen.
Overall Synthetic Strategy
The synthesis of the target compound is a multi-step process that hinges on the careful orchestration of cyclization and protecting group chemistry. The core 2,9-diazaspiro[5.5]undecane-1-one skeleton is first constructed from a commercially available piperidone derivative. Due to the differential reactivity of the two nitrogen atoms in the resulting spiro-lactam—a secondary amine at N9 and a significantly less nucleophilic secondary amide (lactam) at N2—a protecting group strategy is essential for the selective introduction of the tert-butoxycarbonyl (Boc) group at the N2 position.
The overall workflow can be summarized as follows:
-
Spiro-Lactam Formation : Construction of the 9-Boc-2,9-diazaspiro[5.5]undecan-1-one core.
-
N9-Deprotection : Removal of the Boc group at the N9 position to expose the secondary amine.
-
Orthogonal N9-Protection : Protection of the more reactive N9 amine with a benzyl carbamate (Cbz) group.
-
N2-Boc Protection : Installation of the target Boc group onto the N2 lactam nitrogen.
-
Final N9-Deprotection : Removal of the Cbz group to yield the final product.
Caption: Overall synthetic workflow.
Experimental Protocols
Part A: Synthesis of the 2,9-Diazaspiro[5.5]undecan-1-one Core
This part focuses on the construction of the foundational spirocyclic lactam from N-Boc-4-piperidone.
Step 1: Synthesis of tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
This step involves the nucleophilic addition of an acetonitrile anion to the carbonyl of N-Boc-4-piperidone to create the tertiary alcohol precursor for the subsequent cyclization.
Caption: Synthesis of the cyanohydrin precursor.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Boc-4-piperidone | 199.27 | 10.0 g | 50.2 | 1.0 |
| Acetonitrile (CH₃CN) | 41.05 | 4.2 mL | 80.3 | 1.6 |
| n-Butyllithium (n-BuLi) | 64.06 | 32.1 mL | 80.3 | 1.6 |
| Tetrahydrofuran (THF) | - | 250 mL | - | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - |
Protocol:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (150 mL) and acetonitrile (4.2 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (32.1 mL of a 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Dissolve N-Boc-4-piperidone (10.0 g) in anhydrous THF (100 mL) and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the title compound as a white solid.
Step 2: Synthesis of tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
This key step utilizes an intramolecular Ritter-type reaction, where the tertiary alcohol is protonated and eliminated, generating a stabilized tertiary carbocation that is subsequently attacked by the nitrogen of the nitrile group. Hydrolysis of the resulting nitrilium ion intermediate directly affords the spiro-lactam.
Protocol:
-
To a round-bottom flask, add the cyanohydrin from Step 1 (e.g., 10.0 g, 41.6 mmol).
-
Cool the flask in an ice-water bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 50 mL) with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker.
-
Basify the cold aqueous solution to pH 9-10 by the slow addition of solid sodium hydroxide (NaOH) or a concentrated NaOH solution, ensuring the temperature remains below 20 °C.
-
Extract the aqueous layer with dichloromethane (DCM, 4 x 150 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude product, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 2,9-Diazaspiro[5.5]undecan-1-one
The N9-Boc protecting group is removed under acidic conditions to yield the free spiro-lactam, which serves as the direct precursor for the final selective protection sequence.
Protocol:
-
Dissolve the N-Boc protected spiro-lactam from Step 2 (e.g., 8.0 g) in dichloromethane (DCM, 80 mL).
-
Add trifluoroacetic acid (TFA, 40 mL) dropwise at room temperature.
-
Stir the reaction for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Extract the aqueous layer with more DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free spiro-lactam, which is often used in the next step without further purification.
Part B: Selective N-Protection Sequence
Step 4: Synthesis of Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
The more nucleophilic secondary amine at N9 is selectively protected with a Cbz group. This group is stable under the basic conditions required for the subsequent N2-Boc protection and can be cleanly removed later via hydrogenolysis.
Protocol:
-
Dissolve the spiro-lactam from Step 3 (e.g., 5.0 g, 32.4 mmol) in a mixture of THF (100 mL) and saturated NaHCO₃ solution (100 mL).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 5.1 mL, 35.6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the N9-Cbz protected compound.
Step 5: Synthesis of tert-Butyl 9-((benzyloxy)carbonyl)-1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
This is the crucial step for installing the Boc group on the less reactive lactam nitrogen. A strong, non-nucleophilic base is required to deprotonate the amide proton, generating an anion that can then react with Boc anhydride.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N9-Cbz-spiro-lactam | 302.37 | 5.0 g | 16.5 | 1.0 |
| Sodium Hydride (NaH) | 24.00 | 0.73 g | 18.2 | 1.1 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.97 g | 18.2 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
Protocol:
-
To a flame-dried flask under nitrogen, add sodium hydride (0.73 g of a 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the oil, decanting the hexanes carefully.
-
Add anhydrous THF (50 mL).
-
Dissolve the N9-Cbz-spiro-lactam (5.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of di-tert-butyl dicarbonate (3.97 g) in THF (20 mL) to the reaction mixture.
-
Stir at room temperature for 3-5 hours.[2]
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by flash chromatography to obtain the di-protected spirocycle.
Step 6: Synthesis of tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
The final step involves the chemoselective removal of the Cbz group by catalytic hydrogenation, which does not affect the acid- and base-stable Boc group.
Protocol:
-
Dissolve the di-protected compound from Step 5 (e.g., 4.0 g) in methanol (MeOH, 80 mL).
-
Add Palladium on carbon (10% Pd/C, 400 mg, 10 wt%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC indicates completion.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final target compound, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate . Further purification can be performed by chromatography if necessary.
Conclusion
This application note details a robust and logically designed synthetic route to tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate . By employing a key Ritter-type cyclization and a carefully planned orthogonal protection strategy, this valuable spirocyclic building block can be accessed in a reproducible manner. The detailed, step-by-step protocols and the rationale provided for each transformation are intended to empower researchers to confidently synthesize this and related molecular scaffolds for applications in drug discovery and development.
References
- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
- The Royal Society of Chemistry. Experimental Procedure: Synthesis of Boc-NH protected PEG carboxylate a.
Sources
Purification of "Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate"
Executive Summary & Structural Context
Molecule: Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate Core Scaffold: 2,9-diazaspiro[5.5]undecane Key Functionalities: [1][2][3][4][5][6]
-
N-Boc Lactam (Position 2): The tert-butyl carboxylate is attached to the amide nitrogen (1-oxo-2-aza system).[1][2][3][4][5][6] This creates an acyl carbamate moiety, which is electronically distinct from standard Boc-amines.[1][2][3][4][5][6] It is significantly more electrophilic and susceptible to nucleophilic attack or hydrolysis under strongly basic conditions.[2][3][4][5][6]
-
Secondary Amine (Position 9): Assuming the standard nomenclature where the "2-carboxylate" defines the protection, the nitrogen at position 9 remains a free secondary amine (basic center), unless otherwise substituted.[5][6]
Purification Challenge: The primary challenge is the chemical stability of the N-Boc lactam .[2][4][5] Unlike standard Boc-amines, N-Boc lactams can undergo ring-opening or deacylation in the presence of strong bases (e.g., NaOH) or nucleophiles (e.g., primary amines in methanol).[1][2][3][4][5][6] Conversely, the Boc group remains acid-sensitive.[1][2][3][4][5][6] Therefore, a "Goldilocks" zone of pH (4.0 – 9.[5][6]0) must be maintained.
Physicochemical Profile & Solubility
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | ~268.35 g/mol | Suitable for Flash and Prep-HPLC.[1][2][3][4][5][6] |
| pKa (Calc.) | N9 (Amine): ~9.5 – 10.5N2 (Lactam): Non-basic | Exploitable: The N9 amine allows for "Catch-and-Release" extraction using weak acids.[2][3][4][5][6] |
| LogP (Est.) | 1.5 – 2.5 | Moderate lipophilicity.[2][4][5][6] Soluble in DCM, EtOAc, THF.[4][5][6] |
| Stability | Sensitive: N-Boc lactam (electrophile).[1][2][3][4][5][6] | Avoid: Strong bases (NaOH, KOH), strong acids (conc.[5][6] HCl), and nucleophilic solvents (MeOH) upon heating.[5][6] |
Protocol A: "Soft" Acid-Base Extraction (Recommended)[1][2][3][4][5][6]
Objective: Isolate the basic spirocycle from non-basic impurities (e.g., unreacted Boc anhydride, bis-Boc byproducts) without degrading the sensitive N-Boc lactam.[2][4][5][6]
Reagents:
-
Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[5][6][7]
-
Acid Wash: 0.5 M Citric Acid (aq) or 0.5 M Tartaric Acid (aq).[2][5][6] Do NOT use HCl.
-
Base Wash: Saturated Sodium Bicarbonate (NaHCO₃).[2][5][6][8] Do NOT use NaOH.[1][2][3][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Initial Wash (Remove Acids): Wash the organic phase with Sat.[4][5][6] NaHCO₃ (2 x vol).[2][5][6] This removes acidic impurities.[2][3][4][5][6] Keep the Organic Layer.
-
"Catch" Step (Critical): Extract the organic layer with 0.5 M Citric Acid (3 x vol).[5][6]
-
Mechanism:[1][2][3][4][6][9][10][11][12] The basic N9 amine protonates and moves to the aqueous layer.[4][5] The neutral impurities and any bis-Boc byproducts remain in the organic layer.[2][3][4][5]
-
Note: Keep the extraction time short (<10 mins) and cold (0°C) if possible to prevent Boc cleavage, though Citric acid is generally safe.[5][6]
-
-
Separation: Separate layers. Keep the Aqueous Acidic Layer. (Discard organic if product is confirmed in aqueous).[5][6]
-
"Release" Step: Cool the aqueous acidic layer to 0°C. Slowly add solid NaHCO₃ or Sat. NaHCO₃ solution with stirring until pH reaches ~8.5.
-
Final Extraction: Extract the now-cloudy basic aqueous layer with DCM (3 x vol).
-
Drying: Dry combined DCM extracts over Na₂SO₄, filter, and concentrate in vacuo at <35°C.
Protocol B: Flash Column Chromatography
Objective: Polishing step to remove close-eluting isomers or degradation products if Extraction A is insufficient.[1][2][3][4][5][6]
Stationary Phase: High-performance Silica Gel (40–63 µm).[1][2][3][4][5][6] Mobile Phase:
Gradient Table:
| Time (CV) | % Solvent B (MeOH/TEA) | Description |
| 0 – 2 | 0% | Elute non-polar impurities (excess Boc₂O).[1][2][3][4][5][6] |
| 2 – 10 | 0% → 5% | Linear gradient.[1][2][3][4][5][6] Product typically elutes here. |
| 10 – 15 | 5% → 10% | Flush polar impurities.[1][2][3][4][5][6] |
Critical Technical Notes:
-
Silica Neutralization: Standard silica is slightly acidic (pH ~5-6).[1][2][3][4][5][6] For this sensitive scaffold, pre-wash the column with 1% TEA in DCM before loading.[4][5][6] This prevents acid-catalyzed Boc removal or rearrangement on the column.[1][2][3][4][5][6]
-
Sample Loading: Load as a liquid injection in minimal DCM. Avoid solid loading on acidic Celite; use basic alumina or neutral Celite if solid loading is necessary.[2][3][4][5][6]
-
Detection: UV at 210 nm (weak absorption) or Ninhydrin stain (stains the free amine at N9; note that the N-Boc lactam does not stain well with Ninhydrin but absorbs in UV).[2][6]
Protocol C: Crystallization (High Purity)
If the product is a solid (common for spiro-lactams), recrystallization offers the highest purity (>99%).[5][6]
Visual Workflows (Graphviz)
Figure 1: "Soft" Acid-Base Extraction Logic
Caption: Selective isolation of the basic spirocycle using weak acid/base shuttling to preserve the labile N-Boc lactam.[1][2][3][4][5]
Figure 2: Purification Decision Tree
Caption: Selection of purification method based on crude purity and scale.
Analytical Validation (QC)
-
1H NMR (DMSO-d6 or CDCl3):
-
LC-MS:
-
Run with Ammonium Acetate or Formic Acid buffer.[2][3][4][5][6] Avoid high concentrations of TFA (0.1% is usually acceptable for fast runs, but prolonged exposure degrades the N-Boc).[5][6]
-
Look for [M+H]+ and [M+Na]+.[2][5][6] N-Boc species often show a strong [M-tBu+H]+ or [M-Boc+H]+ fragment in the source.[1][2][3][4][5][6]
-
References
-
Wuts, P. G. M. (2014).[4][5][6] Greene's Protective Groups in Organic Synthesis, 5th Edition.[4][5][6] Wiley.[2][3][4][5][6][13] (Definitive guide on Boc stability and N-acyl carbamate properties). [2][3][5][6]
-
Agami, C., & Couty, F. (2002).[5][6] The reactivity of the N-Boc protecting group: an underrated feature.[2][3][4][5] Tetrahedron, 58(14), 2701-2724.[2][4][5][6] (Discusses the electrophilicity of N-Boc groups on lactams/amides).
-
Burkhard, J. A., et al. (2010).[5][6] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[5][6] (Context on spirocyclic scaffold synthesis and handling). [2][3][5][6]
-
Organic Chemistry Portal. (n.d.).[2][4][5][6] Boc Protecting Group.[2][3][4][5][6][7][10][11][13][14][15] (General stability data).
Sources
- 1. tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate - CAS:1445951-40-5 - 上海相辉医药科技有限公司 [sunwaypharm.cn]
- 2. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | 1198284-94-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - 2,9-diazaspiro[5.5]undecan-1-one hydrochloride (C9H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Fsp³ Library Design Using Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Executive Summary
This application note details the strategic use of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (hereafter referred to as Scaffold 1 ) in high-throughput parallel synthesis. As drug discovery shifts away from flat, aromatic-heavy structures ("Flatland") toward molecules with higher saturation (Fsp³), spirocyclic scaffolds have emerged as critical tools for improving solubility, metabolic stability, and target selectivity.[1]
Scaffold 1 offers a unique "Spiro-Lactam" architecture containing two orthogonal diversity handles:
-
Handle A (N9): A highly reactive, free secondary amine in a piperidine-like ring.[1]
-
Handle B (N2): A latent, Boc-protected lactam nitrogen, accessible post-deprotection.[1]
This guide provides validated protocols for sequentially functionalizing these handles to generate diverse libraries with high structural complexity.
Structural Analysis & Design Strategy
The "Spiro-Lactam" Advantage
Unlike simple spiro-piperidines, the 1-oxo-2,9-diazaspiro[5.5]undecane core incorporates a lactam ring.[1] This feature introduces a hydrogen bond acceptor (carbonyl) and donor (NH, post-deprotection) in a specific vector orientation, distinct from the basic amine at position 9.[1]
-
Fsp³ Character: The spiro[5.5] junction creates a rigid, non-planar 3D geometry that prevents π-stacking aggregation, enhancing solubility.[1]
-
Vector Orthogonality: Substituents at N9 and N2 project into different regions of chemical space, maximizing the "search volume" of the resulting library.
Synthetic Logic: The "Amine-First" Approach
Due to the differential reactivity of the two nitrogens, the most robust workflow involves functionalizing the free secondary amine (N9) first, followed by manipulation of the lactam (N2).[1]
-
Step 1 (N9 Functionalization): The free amine at N9 undergoes facile reductive amination, acylation, or sulfonylation.[1] The N-Boc group at N2 remains stable under these conditions.
-
Step 2 (N2 Activation): Acidic deprotection removes the Boc group, revealing the lactam NH.[1]
-
Step 3 (N2 Functionalization): The lactam nitrogen is less nucleophilic than an amine but can be alkylated or arylated (via Chan-Lam coupling) to introduce a second diversity element.[1]
Experimental Workflows (Graphviz)
The following diagram illustrates the divergent synthesis pathways starting from Scaffold 1 .
Caption: Divergent synthesis workflow for 1-oxo-2,9-diazaspiro[5.5]undecane libraries. N9 is modified first, followed by N2 lactam functionalization.[1]
Detailed Protocols
Phase 1: Functionalization of N9 (Free Amine)[1]
The N9 position is a secondary amine in a piperidine ring.[1] It is highly nucleophilic and ideal for introducing the first diversity element (R1).[1]
Protocol A: Reductive Amination (96-well Plate Format)
Objective: Installation of alkyl/benzyl groups at N9.[1]
-
Preparation: Dissolve Scaffold 1 (0.1 mmol/well) in DCE (1,2-dichloroethane).
-
Aldehyde Addition: Add 1.2 equivalents of the aldehyde monomer (R1-CHO) to each well.
-
Acid Catalysis: Add 10 µL of Acetic Acid (glacial) to catalyze imine formation. Shake at Room Temperature (RT) for 1 hour.
-
Reduction: Add STAB (Sodium triacetoxyborohydride, 2.0 equiv) as a solid or slurry in DCE.[1]
-
Note: STAB is preferred over NaCNBH3 for safety and fewer toxic byproducts.[1]
-
-
Incubation: Seal plate and shake at RT for 16 hours.
-
Workup: Quench with 10% aq. NaHCO3. Extract with DCM (3x).[1]
-
Validation: LC-MS check for conversion to N9-Alkyl-N2-Boc intermediate.
Protocol B: Urea Synthesis
Objective: Installation of urea linkage at N9.
-
Preparation: Dissolve Scaffold 1 (0.1 mmol) in DCM.
-
Base: Add DIPEA (1.5 equiv) to scavenge potential HCl contaminants in isocyanates.
-
Addition: Add Isocyanate (R1-NCO, 1.1 equiv).
-
Incubation: Shake at RT for 4 hours. Reaction is usually rapid.[1]
-
Scavenging: Add polymer-supported trisamine resin to scavenge excess isocyanate.[1] Filter and concentrate.
Phase 2: Activation & Functionalization of N2 (Lactam)[1]
Once N9 is substituted, the N2 position must be unlocked.[1] The "1-oxo" functionality makes N2 a lactam nitrogen , which has significantly different reactivity than a standard amine (pKa ~17 vs. ~10).[1]
Step 1: Boc Deprotection
Standard Method:
-
Dissolve the N9-substituted intermediate in 4M HCl in Dioxane (1 mL per 100 mg).
-
Stir at RT for 2 hours. Monitor by LC-MS (disappearance of Boc mass, appearance of M-100 peak).[1]
-
Concentrate under vacuum to remove Dioxane/HCl.[1]
-
Critical Step: The product is a hydrochloride salt.[1] For the next step (Lactam functionalization), the free base is often required, or excess base must be used in the subsequent reaction.[1]
Step 2: Lactam N-Alkylation (Parallel Compatible)
Lactam N-alkylation requires a base strong enough to deprotonate the amide NH but compatible with parallel synthesis (avoiding NaH in open plates).[1]
Reagents:
-
Base: Cesium Carbonate (Cs₂CO₃) - mild enough for many functional groups, strong enough for lactams in DMF.[1]
-
Solvent: DMF or DMA (polar aprotic is essential).[1]
Protocol:
-
Dissolution: Dissolve the deprotected Lactam Intermediate (HCl salt) in anhydrous DMF (0.1 M).
-
Base Addition: Add Cs₂CO₃ (3.0 equiv). The excess base neutralizes the HCl salt and deprotonates the lactam.[1]
-
Alkyle Halide: Add Alkyl Halide (R2-X, 1.2 equiv).
-
Reaction: Heat at 60°C for 12 hours.
-
Workup: Filter off inorganic salts. Dilute with EtOAc, wash with LiCl (aq) to remove DMF.[1]
Step 3: Lactam N-Arylation (Chan-Lam Coupling)
To introduce aromatic rings at N2, standard SNAr fails on lactams.[1] Copper-catalyzed Chan-Lam coupling is the method of choice.[1]
Protocol:
-
Reagents: Lactam Intermediate (1 equiv), Aryl Boronic Acid (2 equiv), Cu(OAc)₂ (1 equiv), Pyridine (2 equiv).[1]
-
Solvent: DCM or Dioxane.[1]
-
Conditions: Stir open to air (oxygen is the oxidant) at RT or 40°C for 24-48 hours.
-
Purification: Filter through a celite/silica pad to remove Copper.[1]
Data Summary & Troubleshooting
| Reaction Type | Target Handle | Reagents | Typical Yield | Critical Parameter |
| Reductive Amination | N9 (Amine) | Aldehyde, STAB, AcOH | 85-95% | Maintain anhydrous conditions during imine formation.[1] |
| Amide Coupling | N9 (Amine) | R-COOH, HATU, DIPEA | 90-98% | Avoid large excess of HATU to prevent side reactions.[1] |
| Boc Deprotection | N2 (Protected) | 4M HCl/Dioxane | >99% | Ensure complete removal of acid before next step.[1] |
| Lactam Alkylation | N2 (Lactam) | R-X, Cs₂CO₃, DMF, 60°C | 60-80% | Requires heat; exclude water (competes with N-alkylation).[1] |
| Lactam Arylation | N2 (Lactam) | Ar-B(OH)₂, Cu(OAc)₂ | 40-70% | Oxygen dependent; do not seal reaction vessels tightly.[1] |
Troubleshooting Tip:
-
Issue: Low yield in Lactam Alkylation (Step 2).
-
Cause: Incomplete deprotonation or O-alkylation (rare for 6-membered lactams but possible).[1]
-
Solution: Switch to BEMP (polymer-supported phosphazene base) in MeCN. It provides a stronger basicity profile similar to soluble organic bases but is easily removed.[1]
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Title: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.[1]
-
Source: Journal of Medicinal Chemistry (2021).[1]
-
Context: Demonstrates the utility of the 1-oxo-diazaspiro[5.5] core in generating potent, selective inhibitors with favorable physicochemical properties.[1]
-
-
N-Boc Lactam Reactivity
-
General Reductive Amination Protocols
-
Compound Data & Properties
Sources
- 1. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate | C14H26N2O2 | CID 46912008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 4. chembk.com [chembk.com]
Application Note: Strategies for the Deprotection of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate. The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, appearing in various therapeutic agents.[1] The Boc group is a cornerstone of amine protection strategy due to its stability and facile, acid-labile removal.[2][3] This document outlines the mechanistic principles of acid-catalyzed deprotection, compares common methodologies, provides step-by-step experimental protocols, and offers troubleshooting advice to guide researchers in drug discovery and development.
Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Protection
The 2,9-diazaspiro[5.5]undecane core is a key pharmacophore found in a range of biologically active molecules, including agents targeting obesity, pain, and various central nervous system disorders.[1] Its rigid, three-dimensional structure offers a unique conformational presentation for interacting with biological targets. The synthesis of complex derivatives of this scaffold invariably requires a multi-step approach where selective protection and deprotection of its two distinct nitrogen atoms are critical.
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in organic synthesis.[3] Its utility stems from its robustness under a wide range of reaction conditions, including basic hydrolysis and hydrogenolysis, while being readily cleaved under acidic conditions.[4] The deprotection of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate to yield 2,9-diazaspiro[5.5]undecan-1-one is a crucial step for subsequent functionalization at the newly liberated secondary amine, enabling the synthesis of diverse compound libraries.
This guide focuses on providing both the theoretical underpinnings and practical, field-tested protocols for this specific transformation.
Molecular Overview
| Feature | Starting Material | Deprotected Product |
| Structure | ||
| IUPAC Name | tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | 2,9-Diazaspiro[5.5]undecan-1-one |
| Molecular Formula | C₁₄H₂₄N₂O₃ | C₉H₁₆N₂O |
| Molecular Weight | 268.35 g/mol | 168.24 g/mol |
| CAS Number | 1260773-41-4 | 1260761-00-5 |
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a well-established E1-type elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5][6][7] This is followed by the departure of the stable tert-butyl cation, forming a carbamic acid intermediate. This intermediate is inherently unstable and rapidly undergoes decarboxylation to release the free amine and carbon dioxide. In the acidic medium, the newly liberated amine is protonated to form a corresponding salt (e.g., hydrochloride or trifluoroacetate).[6][7]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Selecting the Optimal Deprotection Conditions
The choice of acid is the most critical parameter for Boc deprotection. The two most widely employed reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[3][8] The selection depends on the substrate's overall acid sensitivity, the desired salt form of the product, and practical considerations like solvent choice and workup procedure.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% TFA in Dichloromethane (DCM) or neat TFA.[9][10] | 4M HCl in 1,4-Dioxane or Ethyl Acetate.[5][8][11] |
| Reaction Time | Generally very fast (15 min to 2 hours) at room temperature.[10] | Typically 1 to 4 hours at room temperature.[8][12] |
| Product Salt Form | Trifluoroacetate salt, which can be oily and hygroscopic. | Hydrochloride salt, which is often a crystalline, filterable solid.[8] |
| Workup | Requires careful evaporation of TFA (corrosive) followed by neutralization. | Product often precipitates and can be isolated by filtration.[8] |
| Advantages | High reactivity, excellent for stubborn substrates. | Milder, often yields crystalline salts, avoids chlorinated solvents (if using EtOAc). |
| Disadvantages | Harsh, can cleave other acid-sensitive groups. Workup can be challenging. | Slower, 1,4-dioxane is a peroxide-former and should be handled with care.[2] |
| Green Chemistry | Use of DCM is a concern. TFA is corrosive and requires careful handling. | Use of HCl in EtOAc is a greener alternative to DCM and dioxane.[2][13] |
Expert Insight: For the specific substrate, tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, both methods are viable. However, using 4M HCl in 1,4-dioxane is often preferred as it typically affords the hydrochloride salt as a solid, simplifying purification to a simple filtration and wash. This avoids a full aqueous workup and potential chromatography.
Validated Experimental Protocols
The following protocols are standardized procedures for the deprotection of Boc-protected amines. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
This method is often favored for its straightforward workup.
Materials and Reagents:
-
tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
-
4.0 M Hydrochloric acid in 1,4-dioxane
-
Diethyl ether (anhydrous)
-
Methanol (for dissolving, optional)
-
Round-bottom flask with stir bar
-
Nitrogen/Argon inlet
-
Buchner funnel and filter paper
Procedure:
-
To a clean, dry round-bottom flask, add the Boc-protected starting material (1.0 eq).
-
Add 4.0 M HCl in 1,4-dioxane (5-10 mL per gram of substrate). If solubility is low, a minimal amount of a co-solvent like methanol can be added.
-
Stir the resulting solution or suspension at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[8][12]
-
Upon completion, a precipitate of the hydrochloride salt will often form.
-
Dilute the reaction mixture with anhydrous diethyl ether (approx. 10 volumes) to further precipitate the product.
-
Stir the slurry for 15-30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with additional diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to yield the desired 2,9-diazaspiro[5.5]undecan-1-one hydrochloride.
This is a faster but harsher method, requiring a more involved workup.
Materials and Reagents:
-
tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, stir bar, separatory funnel
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (10-20 mL per gram) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq, often as a 20-50% solution in DCM) to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC or LC-MS.[10]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine free base. Further purification by chromatography may be required.
General Workflow and Troubleshooting
A self-validating experimental design includes clear checkpoints for reaction monitoring and characterization.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid.- Low reaction temperature or short duration.- Presence of water in the reaction mixture. | - Add more acid incrementally.- Allow the reaction to stir longer or gently warm if the substrate is stable.- Ensure anhydrous solvents and reagents are used. |
| Side Product Formation | - Substrate contains other acid-labile groups.- tert-butylation of nucleophilic sites (less common for this substrate). | - Switch to a milder acid system (e.g., HCl in EtOAc instead of TFA in DCM).- Perform the reaction at a lower temperature (0 °C). |
| Product is an Oil/Gum | - Trifluoroacetate salts are often non-crystalline.- Impurities present. | - If using TFA, attempt to convert the salt to the HCl salt by dissolving in minimal MeOH and adding HCl in ether/dioxane.- Triturate the oil with a non-polar solvent (e.g., ether, hexanes) to induce crystallization. |
| Difficult Workup | - Emulsion formation during aqueous extraction. | - Add brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of Celite. |
Conclusion
The deprotection of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a reliable and high-yielding transformation critical for the synthesis of advanced pharmaceutical intermediates. Standard acidic protocols using either hydrochloric acid or trifluoroacetic acid are highly effective. The choice between these methods should be guided by the desired final salt form, the presence of other acid-sensitive functional groups, and considerations for procedural simplicity and green chemistry. The HCl in dioxane or ethyl acetate method is often advantageous, yielding a crystalline hydrochloride salt that simplifies isolation and purification. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can confidently and efficiently perform this key synthetic step.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Pathare, R. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
O'Brien, A. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Scott, J. D., & Williams, G. W. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. Retrieved from [Link]
-
University of Southampton. (n.d.). Structure-Activity studies of 3,9-Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2002). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. BOC deprotection [ms.bzchemicals.com]
Application Note: Amide Bond Formation with Deprotected Diazaspiro[5.5]undecane
[1]
Part 1: Strategic Analysis & Chemical Context[1][2]
The Spirocyclic Advantage and Challenge
In modern medicinal chemistry, the shift from "flat" aromatic structures to three-dimensional scaffolds is driven by the need to improve solubility and metabolic stability.[1] The 2,8-diazaspiro[5.5]undecane scaffold (and its isomers) represents a high-value pharmacophore due to its high fraction of sp3-hybridized carbons (
However, this structural rigidity introduces specific synthetic challenges:
-
Steric Hindrance: Unlike linear secondary amines (e.g., diethylamine) or simple heterocycles (e.g., piperidine), the nitrogen atoms in the [5.5] spiro system are flanked by a gem-disubstituted quaternary center.[1][2] This creates significant steric bulk that retards nucleophilic attack.[2]
-
Salt Management: "Deprotected" diazaspiro[5.5]undecanes are almost exclusively stored as dihydrochloride or bis-trifluoroacetate salts to prevent oxidation and absorption of atmospheric
.[2] The free base is often a sticky, hygroscopic semi-solid that is difficult to handle.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solubility Mismatch: The salt forms are highly polar (water-soluble), while the activated esters of carboxylic acids are lipophilic.[2] Successful coupling requires a solvent system that solubilizes both the organic acid and the amine salt before the base crashes out the free amine.
Reagent Selection Strategy
Standard peptide coupling reagents (EDC/HOBt) often fail with this scaffold, resulting in stalled reactions or extensive epimerization of the carboxylic acid partner.[1]
| Coupling Reagent | Suitability | Mechanism Note | Recommended Use |
| HATU | High | Fast activation; 7-azabenzotriazole speeds up rate-limiting attack.[2] | Standard Protocol. Best for valuable acids on mg scale.[2] |
| T3P (Propylphosphonic anhydride) | Very High | Low epimerization; drives reaction via entropy (gas release).[1][2] | Scale-up / Difficult Cases. Excellent for extremely hindered partners.[2] |
| Ghosez's Reagent | Specialized | Generates acyl chlorides/fluorides in situ.[2][3][4] | The "Fixer." Use when HATU/T3P fails.[2] |
Part 2: Decision Logic & Workflow
The following decision tree outlines the logical flow for selecting the optimal protocol based on the carboxylic acid partner's properties.
Figure 1: Decision matrix for coupling reagent selection based on steric and chiral constraints.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Discovery chemistry, milligram scales, and non-hindered acids.[1][2]
Context: HATU is chosen because the At (7-azabenzotriazole) leaving group is less sterically demanding than the Bt (benzotriazole) group of HBTU, facilitating the approach of the bulky spiro-amine.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Deprotected Diazaspiro[5.5]undecane (dihydrochloride salt) (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv - Critical)[1][2]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Salt Neutralization (The "Pre-mix"):
-
In a vial, suspend the diazaspiro[5.5]undecane dihydrochloride (1.1 equiv) in DMF (0.2 M concentration relative to amine).
-
Add 3.0 equivalents of DIPEA.[2]
-
Why? The first 2.0 equivs neutralize the HCl. The 3rd equiv ensures the amine is free-based.
-
Observation: The suspension should clarify or become a fine, milky dispersion. Sonicate if necessary.[2]
-
-
Activation:
-
In a separate reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and the remaining DIPEA (1.0 equiv).
-
Stir for 2 minutes only.
-
Caution: Do not stir longer. The active ester can degrade or rearrange if left too long without the nucleophile.
-
-
Coupling:
-
Add the "Pre-mix" amine solution to the activated acid solution.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
-
Monitoring & Workup:
-
Monitor by LCMS.[2] Look for the disappearance of the acid peak.
-
Quench: Dilute with EtOAc and wash 3x with 5% LiCl (aq) or saturated
. -
Note: DMF is difficult to remove; LiCl washes help extract DMF into the aqueous phase.
-
Protocol B: The "Heavy Lifter" (T3P)
Best for: Scale-up (>1g), extremely hindered acids, or when epimerization is a concern.[1][2]
Context: T3P (Propylphosphonic anhydride) typically comes as a 50% solution in EtOAc or DMF.[1][2] It activates the acid to a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying purification.[1][2]
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Deprotected Diazaspiro[5.5]undecane (dihydrochloride salt) (1.2 equiv)[1]
-
T3P (50% in EtOAc) (2.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF (preferred for solubility).[2]
Step-by-Step Methodology:
-
Slurry Formation:
-
Base Addition:
-
Add the Pyridine (5.0 equiv) dropwise.
-
Why Pyridine? It acts as both a base and an acylation catalyst. It is less likely to cause epimerization than DIPEA in T3P couplings.[2]
-
-
Reagent Addition:
-
Add T3P solution dropwise to the cold mixture.
-
-
Reaction:
-
Allow to warm to RT.
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable and reaction rates increase significantly with heat without decomposing the reagent.[1]
-
-
Workup (Self-Cleaning):
Part 4: Troubleshooting & Critical Control Points
Regioselectivity Issues
If using a mono-deprotected spirocycle (e.g., one amine is Boc-protected), the protocol is straightforward.[1][2] Critical Warning: If using a fully deprotected diamine (both nitrogens free), you cannot control stoichiometry easily to get mono-acylation.[1][2] You will get a statistical mixture of mono-amide, bis-amide, and unreacted diamine.[1][2]
-
Solution: Always use the mono-Boc protected intermediate (e.g., tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate) for the coupling, then deprotect the second amine later if needed.[1][2]
"Stalled" Reactions
If the reaction stalls at 50-60% conversion:
-
Do not add more HATU. This usually just generates impurities.[2]
-
Do switch to the Acyl Fluoride method.[2]
-
Protocol: Treat the acid with Cyanuric Fluoride or TFFH to generate the Acyl Fluoride. These species are smaller and more electrophilic than HATU esters, penetrating the steric shield of the spiro-system more effectively [1].[2]
-
Solubility of the Salt
If the diazaspiro-salt clumps in DMF:
Part 5: References
-
Due-Hansen, M. E., et al. (2016).[1][2][3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5] Organic & Biomolecular Chemistry, 14(2), 430-433.[2][5] Link
-
Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] Link
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1][2] Link[1]
-
Dunetz, J. R., et al. (2016).[1][2] "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1]
Scale-Up Synthesis of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate: An Application Note and Protocol
Introduction
The 2,9-diazaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for various biological targets. Specifically, "Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate" is a valuable building block in drug discovery, often utilized in the synthesis of compounds targeting central nervous system (CNS) disorders, pain, and obesity.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of the target molecule is achieved through a multi-step sequence, commencing with commercially available starting materials. The chosen strategy prioritizes scalability, safety, and chromatographic purity of the final product. The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for the target compound.
This route was selected for several key reasons:
-
Convergent Synthesis: The initial Michael addition rapidly builds molecular complexity.
-
Robust Cyclization: The intramolecular reductive cyclization is a reliable method for the formation of the spirocyclic lactam core.
-
Orthogonal Protection: The use of a benzyl group for the initial nitrogen protection allows for its selective removal under conditions that do not affect the lactam functionality. This is followed by the introduction of the acid-labile Boc group, providing an orthogonal protection strategy for further synthetic manipulations.
Experimental Protocols
PART 1: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecan-1-one
This part details the synthesis of the key spirocyclic lactam intermediate.
Step 1.1: Michael Addition to form Ethyl 2-cyano-2-(1-benzyl-4-oxopiperidin-3-yl)acetate
This step involves the conjugate addition of N-benzyl-4-piperidone to ethyl 2-cyanoacrylate.
| Reagent/Solvent | Molecular Weight | Moles (mol) | Equivalents | Amount |
| N-Benzyl-4-piperidone | 189.25 g/mol | 1.0 | 1.0 | 189.25 g |
| Ethyl 2-cyanoacrylate | 125.13 g/mol | 1.1 | 1.1 | 137.64 g |
| Sodium Ethoxide | 68.05 g/mol | 0.1 | 0.1 | 6.81 g |
| Ethanol | - | - | - | 1 L |
Protocol:
-
To a stirred solution of N-benzyl-4-piperidone (189.25 g, 1.0 mol) in absolute ethanol (1 L) in a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add sodium ethoxide (6.81 g, 0.1 mol).
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Slowly add ethyl 2-cyanoacrylate (137.64 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, which can be used in the next step without further purification.
Step 1.2: Reductive Cyclization to form 9-Benzyl-2,9-diazaspiro[5.5]undecan-1-one
This one-pot reaction involves the reduction of the ketone and nitrile functionalities, followed by intramolecular cyclization to form the spiro-lactam.
| Reagent/Solvent | Molecular Weight | Moles (mol) | Equivalents | Amount |
| Crude Cyano Ester | ~314.38 g/mol | ~1.0 | 1.0 | ~314 g |
| Sodium Borohydride | 37.83 g/mol | 4.0 | 4.0 | 151.32 g |
| Cobalt(II) Chloride Hexahydrate | 237.93 g/mol | 2.0 | 2.0 | 475.86 g |
| Methanol | - | - | - | 2 L |
Protocol:
-
Dissolve the crude cyano ester from the previous step in methanol (2 L) in a large reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Cool the solution to -10 °C.
-
In a separate flask, prepare a solution of cobalt(II) chloride hexahydrate (475.86 g, 2.0 mol) in methanol (500 mL).
-
Slowly add the cobalt(II) chloride solution to the reaction mixture, maintaining the temperature below 0 °C.
-
In small portions, carefully add sodium borohydride (151.32 g, 4.0 mol) to the reaction mixture over 2 hours, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid until the black precipitate dissolves and the solution becomes clear.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium carbonate to pH > 10.
-
Extract the product with dichloromethane (3 x 1 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 9-benzyl-2,9-diazaspiro[5.5]undecan-1-one.
PART 2: Synthesis of the Final Product
Step 2.1: N-Debenzylation to form 2,9-Diazaspiro[5.5]undecan-1-one
The removal of the benzyl protecting group is achieved by catalytic transfer hydrogenation.
| Reagent/Solvent | Molecular Weight | Moles (mol) | Equivalents | Amount |
| 9-Benzyl-2,9-diazaspiro[5.5]undecan-1-one | 258.35 g/mol | 1.0 | 1.0 | 258.35 g |
| Palladium on Carbon (10 wt%) | - | - | 0.1 | 25.8 g |
| Ammonium Formate | 63.06 g/mol | 5.0 | 5.0 | 315.3 g |
| Methanol | - | - | - | 2.5 L |
Protocol:
-
To a solution of 9-benzyl-2,9-diazaspiro[5.5]undecan-1-one (258.35 g, 1.0 mol) in methanol (2.5 L), add ammonium formate (315.3 g, 5.0 mol).
-
Carefully add 10% palladium on carbon (25.8 g) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with solid potassium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2,9-diazaspiro[5.5]undecan-1-one as a solid, which is used directly in the next step.
Step 2.2: Selective N-Boc Protection
The final step involves the selective protection of the more nucleophilic secondary amine at the 2-position.
| Reagent/Solvent | Molecular Weight | Moles (mol) | Equivalents | Amount |
| 2,9-Diazaspiro[5.5]undecan-1-one | 168.23 g/mol | ~1.0 | 1.0 | ~168 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.05 | 1.05 | 229.16 g |
| Dichloromethane (DCM) | - | - | - | 2 L |
| Triethylamine (TEA) | 101.19 g/mol | 1.1 | 1.1 | 111.31 g |
Protocol:
-
Dissolve the crude 2,9-diazaspiro[5.5]undecan-1-one (~168 g, ~1.0 mol) in dichloromethane (2 L) in a reaction vessel.
-
Cool the solution to 0 °C.
-
Add triethylamine (111.31 g, 1.1 mol).
-
Slowly add a solution of di-tert-butyl dicarbonate (229.16 g, 1.05 mol) in dichloromethane (500 mL) to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction for the formation of the mono-Boc protected product by LC-MS. Over-reaction to the di-Boc protected species can occur, so careful monitoring is crucial.[2]
-
Upon completion, wash the reaction mixture with water (2 x 1 L) and brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate as a white to off-white solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling Precautions
-
Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable gases upon contact with water. Handle in a well-ventilated fume hood and store under an inert atmosphere.[3]
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care under an inert atmosphere.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.
Scale-Up Considerations
-
Exothermic Reactions: The Michael addition and, in particular, the reductive cyclization with sodium borohydride are exothermic. For larger scale reactions, efficient cooling and controlled addition of reagents are critical to maintain a safe reaction temperature.
-
Work-up: For large-scale extractions, the use of a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage.
-
Purification: Large-scale chromatographic purification can be challenging. Crystallization of the final product should be explored as a more efficient and scalable purification method.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate. The described methodology is robust and utilizes readily available starting materials and reagents, making it suitable for implementation in a drug discovery and development setting. The detailed step-by-step procedures, coupled with safety and scale-up considerations, are intended to enable researchers to confidently and efficiently produce this valuable synthetic intermediate.
References
- Preparation method of N-benzyl-4-piperidone. CN116924967A.
- Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. PubMed Central.
- Synthesis method for N-substituted-4-piperidone. CN102731369A.
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
- MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Spiro-Lactam Synthesis & Impurity Profiling
Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Identification and Mitigation of Byproducts in Spiro-Lactam Formation
Welcome to the Spiro-Lactam Technical Hub
You are likely here because your LC-MS trace shows a complex forest of peaks instead of a single, clean spirocyclic product, or your NMR suggests the ring didn't close. Spiro-lactams (spiro-fused
This guide treats your synthesis as a system. We will analyze the three most common "tickets" submitted to our support desk: Oxidative Dearomatization failures , Rhodium-Carbenoid diversions , and Staudinger Cycloaddition stereoleakage .
Ticket #001: The "Hydrolysis Trap" in Oxidative Dearomatization
Context: You are attempting to synthesize a spiro-glutarimide or spiro-oxindole via the hypervalent iodine-mediated dearomatization of phenol derivatives (e.g., tyrosine derivatives) using reagents like PIDA (diacetoxyiodobenzene) or PIFA.
The Symptom:
-
Observation: The reaction mixture turns dark rapidly.
-
LC-MS: Mass corresponds to
or (Hydrolysis). -
NMR: Loss of aromaticity is observed, but the expected diastereotopic protons of the spiro-ring are missing.
The Diagnosis: In oxidative dearomatization, the phenol is oxidized to a phenoxenium ion (or radical cation). The goal is for the pendant amide nitrogen to attack this electrophilic center (Path A). However, trace water is a potent nucleophile that competes for this cation (Path B), leading to a quinone monoacetal or a linear dienone , which fails to cyclize.
Troubleshooting Protocol
| Variable | Standard Parameter | Optimization for Byproduct Suppression |
| Solvent | TFE (Trifluoroethanol) | Switch to HFIP (Hexafluoroisopropanol). HFIP stabilizes the radical cation intermediate and is less nucleophilic than TFE, favoring the intramolecular amide attack over solvent/water attack. |
| Reagent | PIDA | Switch to PIFA. The trifluoroacetate ligands are better leaving groups, accelerating the formation of the reactive iodonium species. |
| Additives | Bases (NaHCO3) | Add Molecular Sieves (4Å). Strictly anhydrous conditions are non-negotiable to prevent the "Hydrolysis Trap." |
Visualizing the Failure Mode (Graphviz)
Caption: Divergent pathways in oxidative dearomatization. Path B represents the primary failure mode (hydrolysis) caused by trace moisture or nucleophilic solvents.
Ticket #002: Rhodium-Catalyzed C-H Insertion "Dead Ends"
Context: You are using a diazo substrate and a Rh(II) catalyst (e.g.,
The Symptom:
-
Observation: Bubbling (N2 release) occurs, but starting material remains or multiple spots appear on TLC.
-
LC-MS: A dominant peak at
(Dimer). -
NMR: Two doublets appearing in the alkene region (5.0–6.5 ppm).
The Diagnosis: The metal-carbenoid is a high-energy intermediate. If it cannot find the specific C-H bond quickly (due to steric hindrance or poor conformational pre-organization), it will react with another diazo molecule. This leads to Carbene Dimerization (forming fumarates/maleates) or Azine formation .
Analytical Forensics: Identifying the Impurity
| Byproduct Type | Mechanism | NMR Signature | Mitigation |
| Carbene Dimer | Intermolecular reaction of two carbenoids. | Olefinic protons (singlet or AB quartet) at 6.0–7.0 ppm . | Slow Addition: Add diazo substrate over 4–12 hours via syringe pump to keep steady-state concentration low. |
| Rh-alkyl intermediate collapses to alkene. | Terminal vinyl protons (multiplets) at 5.0–5.8 ppm . | Change catalyst ligands to bulkier carboxylates (e.g., | |
| C-H Insertion Regioisomer | Insertion into | Complex aliphatic region; COSY NMR required to trace spin systems. | Switch to |
Ticket #003: Stereochemical Leakage in Staudinger Synthesis
Context: Synthesis of spiro-
The Symptom:
-
Issue: You require the cis-spiro-lactam, but isolate a 1:1 mixture of cis/trans.
-
Cause: The reaction proceeds via a zwitterionic intermediate.[1] The stereoselectivity is determined by the competition between direct ring closure (kinetic, usually cis) and imine isomerization (thermodynamic, leads to trans).[1]
The Fix:
-
Temperature: Lower the temperature to -78°C. Isomerization has a higher activation energy than ring closure.
-
Order of Addition: Add the acid chloride to the imine/base mixture slowly.
-
Base Selection: Switch from Triethylamine (Et3N) to DIPEA or Proton Sponge . A bulkier base prevents base-catalyzed epimerization of the formed
-lactam.
Workflow: Isolation & Purification Strategy
When spiro-cyclization yields a complex mixture, standard flash chromatography often fails due to the polarity similarities between the spiro-lactam and its open-chain hydrolyzed byproduct.
Caption: Decision tree for the purification of spiro-lactams, prioritizing the removal of ionizable byproducts before chromatography.
FAQ: Frequently Asked Questions
Q: My Rhodium catalyst turns black immediately upon adding the diazo compound. Is it dead? A: Likely, yes. This indicates "catalyst decomposition" or reduction to Rh(0) (rhodium black). This happens when the diazo concentration is too high. Solution: Dilute your diazo feed significantly and ensure your solvent is degassed. Oxygen can accelerate catalyst death.
Q: Can I use microwave irradiation for spiro-lactam formation? A: For Staudinger reactions , yes—it often improves yields by overcoming the activation barrier for the cycloaddition. However, for Hypervalent Iodine oxidations, avoid it.[2] These reagents are thermally sensitive, and rapid heating often triggers radical fragmentation pathways (homolysis) rather than the desired ionic mechanism.
Q: How do I distinguish the spiro-product from the starting material by NMR if the shifts are similar? A: Look for the AB quartet (or diastereotopic splitting) of the methylene protons adjacent to the spiro-center. In the achiral starting material (e.g., a phenol derivative), these protons are often equivalent (singlet). In the chiral spiro-product, they become magnetically non-equivalent.
References
-
Electrochemical Oxidative Dearomatization Strategy for Accessing Spiro[4.5]dienones and Derivatives. ResearchGate.
-
Evolution of an Oxidative Dearomatization Enabled Total Synthesis of Vinigrol. National Institutes of Health (PMC).
-
Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed.
-
Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds. University of Illinois.
-
Staudinger synthesis of bis-spiro-β-lactams. ResearchGate.
-
Spiro scaffolds: synthetic strategies and pharmacological activities. PubMed.
Sources
Technical Support Center: Thermal Modulation in Spirocyclization
Topic: Optimizing Temperature for Spirocyclization Reactions Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)
Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris, Senior Application Scientist. You are likely here because your spirocyclization—whether it’s a spiroketalization, a spirooxindole synthesis, or a radical cascade—is failing to meet yield or stereochemical targets.
In spirocyclization, temperature is not just an energy source; it is a molecular switch . It dictates the competition between kinetic trapping (speed) and thermodynamic equilibration (stability).[1] This guide moves beyond basic "heating" instructions to help you engineer the energy landscape of your reaction.
PART 1: The Core Mechanism (The "Why")
Before troubleshooting, you must diagnose if your reaction is under Kinetic or Thermodynamic control.
-
Kinetic Control (
): The reaction overcomes the smallest activation energy barrier ( ). Once formed, the product is trapped because it lacks the thermal energy to reverse back to the intermediate.-
Common Outcome:[2] Formation of the less stable isomer (often non-anomeric in spiroketals) or preservation of transient stereochemistry.
-
-
Thermodynamic Control (
): The reaction has enough heat to overcome the reverse activation barrier.[3] The system equilibrates, eventually settling into the global energy minimum.-
Common Outcome:[2] Formation of the most stable isomer (anomeric stabilized) or racemization.
-
Visualizing the Energy Switch
The following diagram illustrates how temperature dictates the pathway between a spiro-precursor and its isomeric products.
Figure 1: Reaction coordinate bifurcation. Low temperature locks the system into the Kinetic Product (Blue). High temperature enables reversibility, allowing the system to find the Thermodynamic Product (Green).[4]
PART 2: Case Studies & Data
Case A: The Spiroketal Anomeric Switch
In the synthesis of natural products (e.g., spongistatins), the spiroketal center is governed by the anomeric effect .
-
Thermodynamic Mode: Acid catalysis at reflux (e.g., 40–60°C) favors the isomer where both oxygens are axial (stabilized by
orbital overlap). -
Kinetic Mode: Low temperature (-78°C to 0°C) with Lewis acids (e.g.,
) often favors the equatorial isomer due to steric approach, preventing equilibration [1].
Case B: Stereoselective Spirooxindole Synthesis
For transition-metal catalyzed reactions (e.g., Rh, Pd), temperature is the primary dial for diastereomeric ratio (
Data: Temperature vs. Selectivity in 1-Methoxybrassinin Cyclization [2]
| Temperature | Solvent | Yield (%) | Major Isomer | dr (trans:cis) |
| -70°C | THF | 82% | Trans | 95:5 |
| 0°C | THF | 88% | Trans | 70:30 |
| 25°C (RT) | Dioxane | 91% | Cis | 40:60 |
| 60°C | Dioxane | 85% | Cis | 10:90 |
Key Insight: At -70°C, the reaction is kinetically controlled, favoring the trans-isomer. As
PART 3: Troubleshooting Hub (FAQ)
Q1: My reaction yield is high, but the diastereomeric ratio (dr) is poor (e.g., 1:1 mixture).
-
Diagnosis: You are likely operating in the "Mushy Middle"—a temperature where the reaction is fast enough to proceed but too hot to discriminate between transition states, or hot enough to allow partial equilibration.
-
The Fix:
-
Cool Down: Drop the temperature by 20°C.
-
Check Reversibility: Take a pure sample of your desired isomer and subject it to the reaction conditions. If it isomerizes, your product is thermodynamically unstable. You must stop the reaction immediately upon consumption of starting material (cryogenic quench).
-
Catalyst Loading: If cooling stops the reaction, increase catalyst loading (e.g., 5 mol%
10 mol%) rather than increasing temperature. This maintains the advantage while boosting the rate.
-
Q2: The reaction stalls at 50% conversion, even after 24 hours.
-
Diagnosis: Product inhibition or insufficient activation energy (
). -
The Fix:
-
The "Spike" Test: Increase T by 10°C. If conversion jumps, you were below the
threshold. -
Concentration: Spirocyclization is intramolecular. However, if it stalls, ensure you aren't too dilute (slowing down the rate) or too concentrated (promoting intermolecular polymerization). Standard is 0.05 M – 0.1 M.
-
Q3: I see decomposition/polymerization instead of spirocyclization.
-
Diagnosis: This is common in radical spirocyclizations. High T promotes non-specific radical abstraction or ring-opening.
-
The Fix:
-
Switch to Photoredox: If using thermal radical initiators (AIBN/Bu3SnH) at 80°C, switch to photoredox catalysis (Ir/Ru) which can generate radicals at Room Temperature or -20°C [3].
-
Solvent Cage Effect: Increase solvent viscosity or lower T to keep radical pairs in the solvent cage longer, favoring the intramolecular spiro-closure over intermolecular side reactions.
-
PART 4: The "Thermal Gradient" Optimization Protocol
Do not guess the temperature. Use this systematic scanning workflow for new spiro-scaffolds.
Step 1: The Broad Scan (Micro-scale)
Set up 3 parallel reactions (10 mg scale) at distinct thermal bands:
-
Cryogenic (-78°C or -40°C): Tests for kinetic control/high selectivity.
-
Ambient (20–25°C): Baseline reactivity.
-
Elevated (50–80°C): Tests for thermodynamic equilibration.
Step 2: The Isomer Stability Test
Crucial for spiroketals and spirooxindoles. Take the crude mixture from the Ambient reaction. Split it.
-
Heat half to 60°C for 2 hours.
-
Result: If the
shifts significantly, your reaction is reversible. You must control T precisely to select the desired isomer.
Step 3: The Fine-Tune (The 5-Degree Rule)
Once the "Band" is identified (e.g., reaction works at 0°C but is slow), increase T in 5°C increments .
-
Why? Stereoselectivity often drops non-linearly. A jump from 0°C to 20°C might cost you 10%
, whereas 0°C to 5°C might cost nothing while doubling the rate.
Figure 2: Decision matrix for thermal optimization. Prioritize yield first, then dial down temperature to recover selectivity.
References
- Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect in spiroketals).
-
Kutschy, P., et al. (2024). "The effect of temperature on the diastereoselectivity of the spirocyclization of 1-methoxybrassinin." ResearchGate.
-
MacMillan, D. W. C., et al. (2021).[5] "Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems." Princeton University / Macmillan Group.
-
BenchChem Technical Support. (2025). "Optimization of Spiro-oxindole Core Formation: Troubleshooting & FAQs." BenchChem.[6]
Sources
Technical Support Center: The Critical Role of the Base in Diazaspiro[5.5]undecane Synthesis
Welcome to our dedicated technical support center for the synthesis of diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this valuable synthetic transformation. We will delve into the pivotal role of the base in the construction of the diazaspiro[5.5]undecane core, with a particular focus on the widely employed double Michael addition strategy. This resource provides in-depth, field-proven insights to help you optimize your reactions, troubleshoot common issues, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the synthesis of diazaspiro[5.5]undecane derivatives.
Q1: What is the general mechanism for the base-catalyzed synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones?
The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from diarylidene acetones and N,N-dimethylbarbituric acid proceeds via a cascade [5+1] double Michael addition reaction. The base plays a crucial role in initiating this cascade.[1][2][3] The accepted mechanism involves the following key steps:
-
Enolate Formation: The base abstracts an acidic proton from the active methylene group of N,N-dimethylbarbituric acid, leading to the formation of a resonance-stabilized enolate.
-
First Michael Addition: The enolate then acts as a nucleophile, attacking one of the electrophilic double bonds of the diarylidene acetone in an intermolecular Michael addition.
-
Rearrangement and Second Enolate Formation: The resulting intermediate undergoes a rearrangement, and the base then abstracts the second acidic proton from the methylene group of the barbituric acid moiety, forming a new enolate.
-
Intramolecular Cyclization (Second Michael Addition): This second enolate undergoes an intramolecular Michael addition onto the remaining double bond, leading to the formation of the stable spirocyclic product.
Q2: How does the choice of base impact the reaction yield and time?
The choice and amount of the base are critical parameters that significantly influence the reaction's efficiency. For the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, diethylamine has been shown to be an effective base.[1][2][3]
-
Base Equivalents: Using catalytic amounts (10-50 mol%) of diethylamine may not be sufficient to drive the reaction to completion within a reasonable timeframe.[3] Increasing the amount of diethylamine to stoichiometric or even excess quantities (e.g., 2.5 equivalents) can dramatically increase the reaction rate and yield.[3]
-
Base Strength: While a moderately strong base like diethylamine is effective, very strong bases are not always necessary and can sometimes lead to side reactions. The optimal base strength depends on the acidity of the active methylene compound.
-
Steric Hindrance: The steric bulk of the base can also play a role. While not extensively studied for this specific reaction, highly hindered bases might slow down the initial deprotonation step.
Q3: What is the influence of the solvent on the base-catalyzed synthesis?
The solvent can have a notable impact on the reaction's success. In the diethylamine-catalyzed synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, dichloromethane (CH2Cl2) and chloroform (CHCl3) have been found to be excellent solvent choices, providing high yields.[1] Solvents like acetonitrile and tetrahydrofuran (THF) may result in lower yields.[1] The polarity and ability of the solvent to solubilize the reactants and intermediates are key factors.
Troubleshooting Guide
This section provides practical solutions to common problems encountered during the synthesis of diazaspiro[5.5]undecane derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low to No Product Formation | 1. Insufficient Base: The catalytic amount of base may not be enough to drive the reaction forward. 2. Incorrect Solvent: The chosen solvent may not be optimal for the reaction. 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Poor Quality Reagents: Degradation of starting materials, especially the diarylidene acetone. | 1. Increase Base Equivalents: Incrementally increase the amount of base. For the diethylamine-catalyzed reaction, using 2.0-2.5 equivalents can significantly improve the yield.[3] 2. Solvent Screening: If using a solvent other than CH2Cl2 or CHCl3, consider switching to one of these.[1] 3. Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can accelerate the reaction, especially if using a lower amount of base.[3] 4. Verify Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Sub-optimal Base Concentration: The concentration of the base might be too low to maintain a sufficient rate of enolate formation. | 1. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, allow it to stir for a longer period. 2. Optimize Base Amount: As with low yield, a higher concentration of the base can help drive the reaction to completion. |
| Formation of Unidentified Side Products | 1. Use of a Strong, Nucleophilic Base: Stronger, nucleophilic bases could potentially react with the diarylidene acetone in undesired ways. 2. Decomposition of Starting Materials or Product: Prolonged reaction times at elevated temperatures can sometimes lead to degradation. | 1. Choice of Base: Stick to moderately basic, non-nucleophilic, or mildly nucleophilic bases like diethylamine for this specific transformation. If side reactions persist, consider a non-nucleophilic base of similar strength. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the point of maximum product formation before significant side product accumulation occurs. |
| Difficulty in Product Purification | 1. Removal of Excess Base: Amine bases like diethylamine can be challenging to remove completely during workup. 2. Similar Polarity of Product and Byproducts: If side products are formed, they may have similar chromatographic behavior to the desired product. | 1. Aqueous Workup: An acidic wash (e.g., dilute HCl) during the workup can help to protonate and remove the amine base into the aqueous layer. Be cautious if your product is acid-sensitive. 2. Recrystallization: The spirocyclic products are often crystalline. Recrystallization from an appropriate solvent system can be a highly effective purification method. 3. Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. |
Data Summary
The following table summarizes the effect of the base and solvent on the yield of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, as reported in the literature.[3]
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Diethylamine (0.1) | CH2Cl2 | Room Temp | 24 h | No Reaction |
| 2 | Diethylamine (0.5) | CH2Cl2 | Room Temp | 24 h | No Reaction |
| 3 | Diethylamine (1.0) | CH2Cl2 | Room Temp | 24 h | 33 |
| 4 | Diethylamine (2.0) | CH2Cl2 | Room Temp | 16 h | 80 |
| 5 | Diethylamine (2.5) | CH2Cl2 | Room Temp | 2 h | 98 |
| 6 | Diethylamine (2.5) | CH2Cl2 | 40 | 40-45 min | 95 |
| 7 | Diethylamine (2.5) | CHCl3 | Room Temp | 3 h | 94 |
| 8 | Diethylamine (2.5) | THF | Room Temp | 12 h | 75 |
| 9 | Diethylamine (2.5) | CH3CN | Room Temp | 12 h | 70 |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the base-catalyzed double Michael addition for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.
Troubleshooting Workflow
This diagram provides a logical workflow for addressing common issues in diazaspiro[5.5]undecane synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone
This protocol is adapted from a literature procedure and serves as a representative example.[3]
Materials:
-
N,N-Dimethylbarbituric acid
-
Dibenzylidene acetone
-
Diethylamine
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N,N-dimethylbarbituric acid (2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add dibenzylidene acetone (2 mmol).
-
Stir the mixture at room temperature to ensure homogeneity.
-
To this stirring solution, add diethylamine (2.5 equivalents, 5 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,4-dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.
Note: This protocol is a general guideline and may require optimization for different substrates or scales.
References
-
Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S11-S19. [Link]
-
Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
Sources
Technical Support Center: Integrity Assurance in Chiral Spirocycle Synthesis
Status: Operational Current Ticket Volume: High (Spirooxindole & Spiroindolenine Focus) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Chiral Integrity Support Center
You have reached the Tier-3 technical support hub for asymmetric synthesis. We specialize in the "3D-Space" challenges inherent to spirocyclic scaffolds. Unlike flat aromatic systems, spirocycles possess high
This guide addresses the three most common "Failure Modes" reported by our user base: Reversibility (The Retro-Problem) , Post-Reaction Epimerization , and Catalytic Slippage .
Ticket #401: The "Retro" Threat (Thermodynamic Instability)
User Issue: "I isolated my spirooxindole with 94% ee, but after leaving it in solution for 4 hours, the ee dropped to 60%. My stereocenter is quaternary; how is it racemizing?"
Diagnosis: You are likely experiencing a Retro-Michael or Retro-Aldol cascade. A quaternary spiro-center (e.g., C3 of an oxindole) lacks an acidic proton, so it cannot racemize via simple enolization. However, the bond formation used to create the spiro-ring is often reversible. If the reaction is under thermodynamic control, the system will equilibrate between the chiral product and the achiral starting materials (or a planar intermediate), eroding enantiopurity over time.
The Mechanism: In organocatalytic spirocyclization (e.g., using bifunctional thioureas or squaramides), the catalyst lowers the barrier for both the forward (ring-closing) and reverse (ring-opening) reactions. If the product is not removed from the catalytic cycle or stabilized, it reverts.
Corrective Actions:
-
Temperature Crash:
-
Action: Conduct the reaction at the lowest temperature that permits conversion (often -20°C to -78°C).
-
Why: Lower temperatures favor the Kinetic Product (your chiral spirocycle) and provide insufficient thermal energy to surmount the activation barrier for the retro-reaction.
-
-
Precipitation-Driven Trapping:
-
Action: Choose a solvent system where the starting materials are soluble, but the spiro-product precipitates out.
-
Why: Removing the product from the solution phase (and the catalyst) physically prevents the retro-reaction.
-
-
Catalyst Quenching:
-
Action: Do not let the reaction stir "overnight" for convenience. Quench immediately upon consumption of limiting reagent.
-
Protocol: Add 1.0 equiv of a strong acid (e.g., TFA) or base (depending on catalyst type) to deactivate the organocatalyst instantly.
-
Visualizing the Failure Mode (Graphviz):
Caption: The "Retro-Loop" mechanism where product stability is compromised by reversible catalytic pathways.
Ticket #402: Post-Reaction Epimerization (The "Silent" Killer)
User Issue: "My crude NMR showed a single diastereomer, but after silica column chromatography, I have a complex mixture. Did the silica catalyze a reaction?"
Diagnosis: Acid/Base-mediated isomerization during purification.
While the spiro-carbon itself might be quaternary, adjacent stereocenters (often created during cascade sequences) usually bear protons. Silica gel is slightly acidic (
Specific Scenario: Spirooxindoles In spiro[pyrrolidin-3,3'-oxindole] synthesis, the pyrrolidine nitrogen or adjacent carbonyls can activate neighboring protons.
Corrective Actions:
-
Neutralize the Stationary Phase:
-
Protocol: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites on the silica surface.
-
Alternative: Use neutral alumina instead of silica gel for highly acid-sensitive spirocycles (e.g., those with enolizable imine functionalities).
-
-
Avoid Protic Solvents in Workup:
-
Action: If your spirocycle contains hemiaminals or aminals (common in spiroindolenine synthesis), avoid methanol or water during workup.
-
Why: These functional groups are in equilibrium with open-chain forms (ring-chain tautomerism). Protic solvents accelerate this opening, scrambling the stereochemistry.
-
Ticket #403: Metal-Catalyzed Slippage ( -Allyl Scrambling)
User Issue: "I am using an Iridium catalyst for an asymmetric allylic alkylation to form a spiro-center. The yield is great, but the ee is stuck at 50%."
Diagnosis:
Corrective Actions:
-
Ligand Optimization:
-
Action: Switch to a ligand with a larger "bite angle" or greater steric bulk (e.g., P,N-ligands or chiral phosphoramidites).
-
Why: Bulky ligands accelerate the reductive elimination/nucleophilic attack step, ensuring bond formation happens before the intermediate has time to isomerize.
-
-
Counter-Ion Effect:
-
Action: Change the counter-ion (e.g., from
to or ). -
Why: Non-coordinating anions create a more electrophilic "cationic" metal center, speeding up the cyclization step relative to the isomerization background rate.
-
Diagnostic Protocol: The "Deuterium Stress Test"
Do not guess. Validate your system's integrity using this standard operating procedure (SOP).
Objective: Determine if racemization is occurring via deprotonation/enolization or retro-reaction.
Reagents:
-
Deuterated solvent (MeOD or
). -
Catalytic base (if testing base-stability) or the reaction catalyst itself.
Procedure:
-
Take 10 mg of your pure, high-ee spirocycle.
-
Dissolve in 0.6 mL of the deuterated solvent.
-
Add 10 mol% of the catalyst or base used in the reaction.
-
Monitor by 1H NMR over 24 hours.
Interpretation Table:
| Observation | Diagnosis | Root Cause |
| No Change | System Stable | Racemization likely occurring during bond formation (Transition State issue), not post-reaction. |
| Deuterium Incorporation ( | Enolization | An adjacent proton is acidic. The spiro-center is stable, but the diastereomer ratio (dr) is eroding. |
| Signal Broadening / New Peaks | Retro-Reaction | The ring is opening and closing. You are observing the equilibrium components. |
| Loss of Signal Intensity | Decomposition | The spirocycle is unstable; likely ring-opening to a linear byproduct. |
Troubleshooting Logic Flow
Use this decision tree to isolate your specific problem.
Caption: Step-by-step logic to isolate the source of enantiomeric erosion.
References
-
Strategies for the enantioselective synthesis of spirooxindoles. Source: Organic & Biomolecular Chemistry (NIH/PubMed) Significance:[1] Comprehensive review of spirooxindole formation and catalyst activation strategies. URL:[Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. Source: RSC Advances Significance: Details metal-catalyzed pathways and associated isomerization risks (Pd, Ir mechanisms). URL:[Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Source: ResearchGate (Journal of the American Chemical Society) Significance: Explains the mechanism of racemization in solution coupled with crystallization (Viedma ripening). URL:[Link]
-
Highly efficient synthesis and stereoselective migration reactions of chiral five-membered aza-spiroindolenines. Source: Chemical Science (NIH/PubMed) Significance:[1] Investigates migration phenomena and stability of spiroindolenine intermediates. URL:[Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.
) vs. resolution rates ( ). URL:[Link]
Sources
Technical Support Center: Stability of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Welcome to the technical support center for "Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction to the Molecule
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound incorporating a lactam and a Boc-protected amine. Spirocyclic scaffolds are of increasing interest in drug discovery as they can enhance three-dimensionality and lead to improved physicochemical and pharmacokinetic properties.[1][2] However, the presence of the Boc protecting group and the lactam ring introduces specific stability considerations that must be understood for successful experimental design.
This guide will focus on the two primary potential degradation pathways for this molecule:
-
Cleavage of the Tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Hydrolysis of the lactam ring , which can be catalyzed by acid or base, and is influenced by temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate in solution?
A1: The two main points of instability are the Boc-protecting group and the lactam ring. The Boc group is highly susceptible to cleavage under acidic conditions.[3][4] The lactam, a cyclic amide, can undergo hydrolysis, particularly under basic conditions or at elevated temperatures.[5][6]
Q2: Under what pH conditions is the compound most stable?
A2: The compound is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 5-7) at ambient temperature. Strong acidic conditions (pH < 4) will likely lead to the rapid removal of the Boc group.[7] While the Boc group is generally stable to bases, strong basic conditions (pH > 10) and elevated temperatures can promote hydrolysis of the lactam ring.[3][5]
Q3: I am observing an unexpected new peak in my HPLC analysis after storing my compound in a protic solvent. What could it be?
A3: An unexpected peak could be a result of degradation. If you are using an acidic mobile phase or your sample is dissolved in a solution with a low pH, the new peak is likely the de-Boc'd version of your compound. If the storage conditions were basic or involved high heat, the peak could correspond to the hydrolyzed lactam product. It is also important to consider potential oxidative degradation, although hydrolysis and Boc cleavage are the most probable initial pathways.[8]
Q4: Can I heat a solution of this compound to aid dissolution?
A4: Caution should be exercised when heating solutions of this compound. High temperatures can promote the hydrolysis of the lactam ring and may also lead to the thermal cleavage of the Boc group.[9][10] If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature. We recommend performing a small-scale stability test at your desired temperature before proceeding with larger quantities.
Q5: Are there any incompatible solvents or reagents I should be aware of?
A5: Avoid strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as these will readily cleave the Boc group.[7] Strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, can facilitate lactam hydrolysis.[5] Additionally, be mindful of strong oxidizing agents, as they can potentially lead to other degradation pathways.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a more polar peak in HPLC/LC-MS | Cleavage of the Boc group. | Buffer your solution to a pH between 5 and 7. Avoid acidic additives in your mobile phase if possible, or use a weaker acid. Confirm the identity of the new peak by mass spectrometry; it should correspond to the mass of the de-Boc'd compound. |
| Appearance of a new peak with a similar polarity | Hydrolysis of the lactam ring. | Avoid basic conditions (pH > 9) and high temperatures. Store solutions at 2-8°C. If your experimental conditions require a basic pH, consider minimizing the exposure time. |
| Loss of parent compound over time with no distinct new peaks | Multiple degradation pathways or precipitation. | Re-evaluate your solvent system for solubility. If solubility is not an issue, consider performing a forced degradation study under milder conditions to identify the primary degradation products.[12] This can help in elucidating the degradation pathway. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer. | Assess the stability of the compound in your specific assay buffer under the assay conditions (time, temperature). Prepare fresh solutions of the compound immediately before use. |
Experimental Protocols
Protocol 1: General Stock Solution Preparation and Storage
-
Solvent Selection: For maximum stability, dissolve Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate in an aprotic solvent such as DMSO or DMF.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Usage: When needed, thaw an aliquot and dilute it into your aqueous experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Stability in a New Aqueous Buffer
-
Preparation: Prepare a solution of the compound in your desired buffer at the final experimental concentration.
-
Initial Analysis: Immediately analyze a sample (t=0) by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C for 24 hours).
-
Time-Point Analysis: Analyze samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks over time to assess stability.
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for the parent compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent results.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Koca, M., et al. (2013). Stability of β-lactam antibiotics in bacterial growth media. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Retrieved from [Link]
-
ResearchGate. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]
-
Drug Hunter. (2023). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group? Retrieved from [Link]
-
ACS Publications. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2023). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
Frontiers. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Retrieved from [Link]
-
Washington State University. (n.d.). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
PMC. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
Amazon. (n.d.). tert-butyl 2-oxo-4-oxa-1, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 1 gram. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. drughunter.com [drughunter.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Spiro-Lactam Formation by TLC
Welcome to the technical support center for monitoring the progress of spiro-lactam formation using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who rely on precise reaction monitoring for the synthesis of these complex heterocyclic scaffolds. Here, we move beyond basic protocols to address the specific challenges encountered in the laboratory, grounding our advice in established chemical principles and field-proven experience.
The Crucial Role of TLC in Spiro-Lactam Synthesis
Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry. Its speed, low cost, and requirement for minimal sample material make it the ideal method for the real-time monitoring of reaction progress.[1] For spiro-lactam formations, which often involve the conversion of a more polar starting material (e.g., an amino acid or an open-chain precursor) into a relatively less polar, cyclized product, TLC provides a clear visual confirmation of this transformation. By observing the disappearance of starting material spots and the appearance of a new product spot, a chemist can confidently determine the reaction's endpoint, preventing over- or under-running the reaction and ensuring optimal yield and purity.[2][3]
The fundamental principle relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[3][4] More polar compounds adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[4][5]
Caption: Fundamental principle of normal-phase TLC separation.
Step-by-Step Protocol: Monitoring a Spiro-Lactam Reaction
This protocol outlines a self-validating system for tracking reaction progress, incorporating a co-spot lane for unambiguous interpretation.[2][4]
Materials
-
TLC plates (Silica gel 60 F254)
-
Capillary spotters
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Eluent (solvent system determined experimentally)
-
Visualization tools (UV lamp, staining jar)
-
Samples: Starting Material (SM) solution, Reaction Mixture (RM)
Workflow
Caption: Standard workflow for monitoring a reaction by TLC.
Detailed Procedure
-
Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Sample Spotting :
-
SM Lane : Use a capillary spotter to apply a small, concentrated spot of your starting material solution onto the "SM" mark.
-
RM Lane : Use a fresh capillary spotter to take an aliquot directly from your reaction flask and spot it onto the "RM" mark.[2]
-
Co-spot Lane : Carefully spot the starting material solution onto the "Co" mark. Without letting the spot expand too much, spot the reaction mixture directly on top of the SM spot. This co-spot is critical for distinguishing the product from the starting material if their Rf values are very close.[2][6]
-
-
Development : Place a small amount of the chosen eluent into the developing chamber, along with a piece of filter paper to saturate the chamber atmosphere. The solvent level must be below your baseline.[7] Carefully place the TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization :
-
First, view the plate under a UV lamp (254 nm).[8] Circle any visible spots with a pencil. This is a non-destructive method.[9]
-
If spots are not visible or for confirmation, use a chemical stain. Common stains for this class of compounds include potassium permanganate (visualizes oxidizable groups) or p-anisaldehyde (can produce a range of colors for different functional groups).[6][8]
-
-
Analysis : Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter while monitoring your spiro-lactam formation.
Q1: My spots are streaking vertically up the plate. What's wrong?
-
Probable Cause 1: Sample Overloading. This is the most common reason for streaking.[12][13] A highly concentrated sample saturates the stationary phase, leading to a continuous "bleed" up the plate instead of a compact spot.
-
Solution: Dilute your reaction mixture aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting. A concentration of ~1% is often a good starting point.[12]
-
-
Probable Cause 2: Acidic or Basic Nature of Compounds. Spiro-lactams or their precursors may contain acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups. These can interact too strongly or inconsistently with the slightly acidic silica gel, causing streaking.[13][14]
Q2: My starting material and product spots are too close together (very similar Rf values). I can't tell if the reaction is complete.
-
Probable Cause: Inappropriate Solvent System Polarity. The chosen eluent is not providing sufficient resolution to separate two compounds of similar polarity.
-
Solution 1: Adjust Solvent Polarity. The key is to experiment. If your spots are high on the plate (high Rf), your eluent is too polar; decrease the proportion of the more polar solvent (e.g., move from 50% EtOAc/Hexane to 30% EtOAc/Hexane). If your spots are low on the plate (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[15] An ideal Rf value for your product is generally between 0.3 and 0.7.[4]
-
Solution 2: Change Solvents Entirely. Sometimes a simple binary system like Ethyl Acetate/Hexane isn't enough. Try a different solvent combination. For example, using Dichloromethane/Methanol or Toluene/Acetone can alter the specific interactions between your compounds and the stationary phase, leading to better separation.
-
Solution 3: Rely on the Co-spot and Staining. This is where the co-spot lane becomes invaluable. Even with a small separation, if the "Co" lane shows two distinct (or elongated "snowman") spots while the "RM" lane shows only the product spot, you can be confident the starting material is consumed.[6] Additionally, using a stain like p-anisaldehyde might produce different colors for the starting material and product, aiding identification.[6]
-
Q3: I don't see any spots on my plate after development and visualization.
-
Probable Cause 1: Sample is too Dilute. The concentration of the compound on the plate is below the detection limit of your visualization method.[7]
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[7] This increases the concentration without enlarging the spot diameter.
-
-
Probable Cause 2: Ineffective Visualization Method. Your compound may not be UV-active and may not react with the stain you used.
-
Solution: Try a sequence of visualization techniques on the same plate. Start with non-destructive UV light. If nothing is seen, proceed to a general stain like iodine, followed by a more reactive stain like potassium permanganate or p-anisaldehyde. Alcohols, for example, often do not stain with iodine but will with permanganate.[8]
-
-
Probable Cause 3: Compound Evaporation. If your product is highly volatile, it may have evaporated from the plate during drying.
-
Solution: Minimize drying time. Visualize the plate as soon as the bulk of the eluent has evaporated.
-
Q4: The spots in my "RM" lane look different after workup than they did in the crude reaction mixture. What happened?
-
Probable Cause: Product Instability. Your newly formed spiro-lactam may be unstable to the conditions of the aqueous workup (e.g., sensitive to acid, base, or air oxidation).[6] The TLC of the crude mixture shows the true state of the reaction, while the post-workup TLC shows what survived the purification process.
-
Solution: Before quenching the entire reaction, take a small aliquot, perform a miniature workup, and run a TLC. This can help diagnose which step (e.g., acid wash, base wash) is causing the degradation.[6] You may need to modify your workup to be milder (e.g., use a buffered wash, work at lower temperatures, or perform the workup under an inert atmosphere).
-
Q5: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just one large smear.
-
Probable Cause: Residual High-Boiling Solvent. The reaction solvent is highly polar and non-volatile. When spotted, it acts as a strong eluent itself, smearing everything from the baseline.[6]
-
Solution: After spotting the plate, place it in a flask and put it under high vacuum for 5-10 minutes. This will remove the residual DMF or DMSO before you place the plate in the developing chamber.[6]
-
FAQs: Interpreting Your TLC Results
Q: How do I know when my reaction is complete? A: The reaction is generally considered complete when the starting material spot is no longer visible in the "RM" (Reaction Mixture) lane.[4] Ideally, you will see the disappearance of the SM spot and the clean appearance of a single new product spot.
Q: What does it mean if I see multiple new spots in the reaction mixture lane? A: This indicates the formation of byproducts or decomposition of the product. The Rf values of these spots can give you clues about their polarity. This is critical information for optimizing reaction conditions (e.g., temperature, reaction time) or developing a purification strategy.
Q: What is an ideal Rf value? A: For analytical purposes, an Rf value between 0.3 and 0.7 is ideal, as it provides the best resolution and clear separation from the baseline and the solvent front.[4] When developing a solvent system for column chromatography, an Rf of ~0.3 for the target compound is a good goal.
Q: Can my spiro-lactam decompose on the silica gel plate? A: Yes. Silica gel is acidic and can cause degradation of acid-sensitive compounds.[16] If you suspect this, you can perform a 2D TLC. Spot your sample in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[6][16] If instability is confirmed, consider using neutral alumina plates.
Visual Guide to TLC Interpretation
Caption: Interpreting TLC plates at different reaction time points.
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Spiro-Lactams
| Polarity of Compound | Starting Solvent System | Modification Tips |
|---|---|---|
| Non-polar to Normal | 10-50% Ethyl Acetate in Hexanes | Increase EtOAc for more polar compounds.[17] |
| Polar | 1-10% Methanol in Dichloromethane | A powerful eluent for highly polar compounds.[17] |
| Very Polar / Basic | 1-10% of (10% NH₄OH in MeOH) in Dichloromethane | The ammonia neutralizes acidic silica sites.[17] |
| Very Polar / Acidic | 80:10:5:5 EtOAc/Butanol/HOAc/H₂O (EBAW) | Acetic acid improves spot shape for acids.[17] |
Table 2: Interpreting TLC Observations
| Observation | Probable Meaning | Next Step |
|---|---|---|
| Single SM spot disappears, single new Product spot appears. | Clean and complete reaction. | Proceed to workup and purification. |
| SM spot diminishes, Product spot grows. | Reaction is in progress. | Continue monitoring at later time points. |
| SM spot disappears, multiple new spots appear. | Reaction is complete, but byproducts have formed. | Optimize reaction conditions or plan for complex purification. |
| SM spot streaks, no new spots resolved. | Sample is too concentrated or interacting with silica. | Dilute sample; consider adding acid/base modifier to eluent. |
| All spots remain on the baseline. | Eluent is not polar enough. | Increase the polarity of the solvent system. |
| All spots run with the solvent front. | Eluent is too polar. | Decrease the polarity of the solvent system. |
References
- (No author). (n.d.). Time in Le Flore County, US. Google.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- Pranab, B. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium.
- ChemBAM. (n.d.). TLC troubleshooting.
- Sravani, K. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Chemistry LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC).
- University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Pyka, A., & Klimczok, M. (n.d.). TLC in the Analysis of Plant Material. MDPI.
- University of York. (n.d.). Issues. Chemistry Teaching Labs.
- (No author). (n.d.). Thin Layer Chromatography (TLC).
- The Organic Chemistry Channel. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- (No author). (2026, January 30). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X-H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. American Chemical Society.
- J, A. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Pyka, A., & Bober, K. (n.d.). Detection Progress of Selected Drugs in TLC. PMC - NIH.
- Dao Thi, H., et al. (2025, November 3). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate.
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Imre-Lucaci, F., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH.
- (No author). (n.d.). Rf values of the studied beta-lactams in the six- development system. ResearchGate.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Gómez, M. (2021, August 26). Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?. ResearchGate.
- (No author). (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. NIH.
- (No author). (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit.
- Imre-Lucaci, F., et al. (2025, August 7). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate.
- Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
- (No author). (2025, August 6). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. ResearchGate.
- (No author). (n.d.). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics.
- (No author). (2025, August 6). Normal silica gel and reversed phase thin-layer chromatography coupled with UV spectroscopy and IR-MALDI-o-TOF-MS for the detection of tetracycline antibiotics. ResearchGate.
- Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
- Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- (No author). (n.d.). CHEM 344 Thin Layer Chromatography.
- Imre-Lucaci, F., et al. (2019, October 31). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate.
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Home Page [chem.ualberta.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chembam.com [chembam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 17. Chromatography [chem.rochester.edu]
Technical Guide: Preventing Dimerization in 3,9-Diazaspiro[5.5]undecane Synthesis
The following technical guide addresses the critical challenge of dimerization during the synthesis of 3,9-diazaspiro[5.5]undecane , a privileged scaffold in medicinal chemistry (e.g., in opioid receptor ligands and chemokine antagonists).
This guide is structured to provide mechanistic insight followed by actionable troubleshooting protocols.
The Mechanic Challenge: Inter- vs. Intramolecular Competition
The synthesis of 3,9-diazaspiro[5.5]undecane typically involves the construction of a quaternary carbon center via a double alkylation or Michael-aldol condensation sequence. The critical failure mode is the competition between the desired intramolecular ring closure (forming the spirocycle) and the undesired intermolecular reaction (forming linear dimers or oligomers).
The Kinetic Bifurcation
When a precursor (e.g., a 4-substituted piperidine enolate) reacts with a bis-electrophile, the first bond formation is fast. The second bond formation determines the product identity:
-
Path A (Spirocyclization): The tethered electrophile loops back to react with the quaternary center.
-
Path B (Dimerization): The tethered electrophile reacts with a different enolate molecule in the solution.
Key Insight: Path B is second-order with respect to substrate concentration (
Figure 1: Kinetic bifurcation pathway. Minimizing the concentration of the 'Reactive Enolate' is critical to suppressing the red pathway (Dimerization).
Troubleshooting Guide & FAQs
Scenario A: "I see a major mass peak at 2M+H or [2M-HCl]."
Diagnosis: Intermolecular Dimerization. The rate of intermolecular reaction exceeded the rate of cyclization. This typically happens when the "High Dilution Principle" is violated.
| Variable | Adjustment | Rationale |
| Concentration | Decrease (<0.05 M) | Reduces the probability of two precursor molecules colliding. |
| Addition Rate | Slower (Dropwise) | Creates "Pseudo-High Dilution." The reactive intermediate cyclizes before the next drop enters the flask. |
| Stirring | Increase (>600 RPM) | Prevents localized "hotspots" of high concentration at the addition tip. |
Scenario B: "The reaction stalls at the mono-alkylated intermediate."
Diagnosis: Incomplete Cyclization (Steric/Electronic Barrier). The precursor formed the first bond but failed to close the ring, likely due to conformational strain or insufficient base strength to form the quaternary center.
-
Action: Switch to a stronger, non-nucleophilic base (e.g., from NaOEt to KOtBu or NaH) to ensure complete enolization of the sterically hindered quaternary center.
-
Action: Increase temperature to overcome the entropic barrier of ring closure.
Scenario C: "My product is a sticky polymer/gum."
Diagnosis: Uncontrolled Oligomerization. This often occurs if the electrophile (e.g., bis-chloroethyl amine) is added all at once to the nucleophile.
-
Action: Reverse Addition. Add the nucleophile slowly to the electrophile (or vice versa, depending on the specific route), ensuring one reagent is always in vast excess relative to the active species.
Validated Protocol: Pseudo-High Dilution Synthesis
Target: Minimization of dimer in the alkylation of a piperidine-4-carboxylate derivative.
Prerequisites:
-
Solvent: DMF or DMSO (Polar aprotic solvents favor alkylation rates).
-
Base: NaH (60% dispersion) or KOtBu.
-
Temperature: 60°C – 80°C (Promotes ring closure).
Step-by-Step Methodology
-
System Setup:
-
Equip a 3-neck round bottom flask with a high-efficiency reflux condenser , a nitrogen inlet, and a pressure-equalizing addition funnel .
-
Critical: Ensure the addition funnel has a precise Teflon stopcock for slow addition.
-
-
Base Preparation (The "Heel"):
-
Charge the flask with the base (2.2 equiv) and anhydrous solvent. Heat to operating temperature (e.g., 60°C).
-
Note: Having the full amount of base present ensures that as soon as the substrate enters, it deprotonates and reacts, rather than accumulating.
-
-
The "Slow Feed" (The Anti-Dimer Step):
-
Dissolve your substrate (e.g., N-benzyl-bis(2-chloroethyl)amine) and the coupling partner (e.g., ethyl cyanoacetate) in a large volume of solvent.
-
Calculation: The concentration in the addition funnel should be moderate (e.g., 0.5 M), but the addition rate determines the reaction concentration.
-
Add the solution dropwise over 4–6 hours .
-
Why: This ensures the concentration of unreacted "open" intermediate in the flask never exceeds
M.
-
-
Thermal Soak:
-
After addition is complete, maintain heating for 12 hours. This pushes any "stalled" mono-alkylated species to close the ring.
-
-
Workup Check:
-
Analyze crude via LC-MS.
-
Pass Criteria: Dimer peak (<5%), Mono-alkylated peak (<2%).
-
FAQ: Specific Technical Concerns
Q: Can I use a Dean-Stark trap to improve yield? A: Only if your route involves a condensation (releasing water), such as forming an enamine intermediate. For standard alkylations (releasing halide), a Dean-Stark is irrelevant. However, keeping the reaction strictly anhydrous is vital to prevent hydrolysis of the ester/nitrile groups before cyclization.
Q: How do I remove the dimer if it forms? A: Dimers are significantly more lipophilic and have higher molecular weights than the spiro-monomer.
-
Acid/Base Extraction: The spiro-diamine often has a distinct pKa profile. Careful pH adjustment can sometimes precipitate the dimer or keep it in the organic phase while the monomer moves to the aqueous phase.
-
Size Exclusion Chromatography (SEC): For valuable late-stage intermediates, SEC is highly effective due to the large size difference (M vs 2M).
Q: Is the choice of N-protecting group relevant to dimerization? A: Yes. Bulky protecting groups (e.g., N-Boc, N-Trityl) on the piperidine nitrogen can induce steric clash that disfavors the intermolecular approach (dimerization) while having less effect on the intramolecular spiro-formation. Using N-Benzyl is standard, but switching to N-Boc can sometimes improve the monomer:dimer ratio.
References
-
Rice, L. M., & Grogan, C. H. (1961). Spiranes. II. Azaspiranes. Journal of Organic Chemistry, 26(1), 54–57.
- Core text for the found
-
Vögtle, F. (1983).[1] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 98.
- Authoritative review on the kinetics of cyclization vs.
-
Burckhalter, J. H., et al. (1961). Synthesis of 3-Oxa-9-azaspiro[5.5]undecane. Journal of Organic Chemistry, 26(10), 4070–4078.
- Provides comparative protocols for spiro-ring closure and isol
Sources
Validation & Comparative
Comparative Guide: High-Resolution Mass Spectrometry of Diazaspiro[5.5]undecane Derivatives
Executive Summary
The diazaspiro[5.5]undecane scaffold represents a "privileged structure" in modern drug discovery, widely utilized in the design of GPCR ligands (particularly opioid and sigma receptors) and peptidomimetics due to its ability to orient functional groups in precise 3D vectors. However, the analysis of these derivatives presents distinct challenges: their rigid spirocyclic core resists typical fragmentation, and their high basicity often leads to peak tailing and carryover.
This guide objectively compares the two dominant High-Resolution Mass Spectrometry (HRMS) architectures—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —for the structural elucidation and quantification of these derivatives.
Key Finding: While Q-TOF systems offer superior duty cycles for rapid ADME screening, Orbitrap technology is the recommended platform for structural elucidation of diazaspiro[5.5]undecane metabolites due to its ability to resolve fine isotopic structures and isobaric interferences common in ring-opening fragmentation pathways.
The Analytical Challenge: The Spiro Core
The 3,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single tetrahedral carbon. This structural rigidity imparts metabolic stability but complicates MS/MS analysis.
-
Ionization: These molecules are dibasic. In Electrospray Ionization (ESI), they predominantly form
and species. -
Fragmentation: Unlike linear alkyl amines that fragment predictable via simple
-cleavage, the spiro center requires high-energy collision dissociation (HCD) or high collision energies (CE) to trigger diagnostic ring-opening events.
Comparative Analysis: Orbitrap vs. Q-TOF[1][2][3]
The choice of analyzer dictates the quality of data for specific stages of drug development.
A. Orbitrap (e.g., Thermo Exploris/Q-Exactive)[4]
-
Mechanism: Ions are trapped in an electrostatic field; frequency of oscillation is proportional to
. -
Performance:
-
Resolution: Ultra-high (
FWHM). Essential for separating the diazaspiro parent from oxidative metabolites (e.g., N-oxides) that differ by only milli-Daltons from potential matrix interferences. -
Mass Accuracy: Typically
ppm with internal lock mass. -
Spiro-Specific Advantage: The "All-Ion Fragmentation" (AIF) or HCD cells in modern Orbitraps provide the high energy required to break the spiro-carbon bonds, yielding rich spectra for de novo identification.
-
B. Q-TOF (e.g., Agilent 6500 series, Sciex TripleTOF)
-
Mechanism: Ions are accelerated into a flight tube; time of arrival is proportional to
. -
Performance:
-
Speed: Faster scan rates (
Hz). Ideal for coupling with UPLC where peaks are narrow (<2s). -
Dynamic Range: Often superior linear dynamic range, making it better for quantitative DMPK studies.
-
Limitation: Lower resolution (
) can make it difficult to resolve fine isotopic patterns of halogenated diazaspiro derivatives.
-
Summary Data Comparison
| Feature | Orbitrap (High-Field) | Q-TOF (Modern) | Recommended For |
| Resolving Power | 140,000 - 480,000 | 30,000 - 60,000 | Metabolite ID, Impurity Profiling |
| Mass Accuracy | < 1-2 ppm | < 2-5 ppm | Formula Confirmation |
| Scan Speed | 12 - 40 Hz | 50 - 100 Hz | High-Throughput Screening (HTS) |
| Fragmentation | HCD (High Energy) | CID (Collision Induced) | HCD is better for rigid spiro cores |
| Low Mass Cutoff | Limitation in Trap | Excellent | Fragment confirmation |
Experimental Protocol: Structural Elucidation Workflow
This protocol is designed for the identification of unknown derivatives or metabolites using an Orbitrap system, prioritizing structural fidelity over throughput.
Step 1: Sample Preparation
-
Solvent: Dissolve samples in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Target 1 µM to minimize space-charge effects in the trap while ensuring adequate signal for MS/MS.
-
Crucial Step: For biological matrices, use Solid Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX) cartridges to retain the basic diazaspiro amines and wash away neutral matrix components.
Step 2: LC Conditions (Reverse Phase)
-
Column: C18 Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).
-
Reasoning: Standard C18 columns often cause peak tailing for dibasic spiro-amines. CSH technology applies a low-level surface charge to repel the protonated amine, sharpening peak shape.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Step 3: MS Parameters (Source & Analyzer)
-
Source: Heated Electrospray Ionization (H-ESI).
-
Spray Voltage: +3.5 kV (Positive Mode).
-
Capillary Temp: 320°C (Ensure complete desolvation of the rigid core).
-
Acquisition Mode: Full MS / dd-MS² (TopN = 5).[1]
-
Resolution: 120,000 (Full MS) / 30,000 (MS²).
-
Stepped Collision Energy (NCE): 20, 40, 60.
Mechanistic Insight: Fragmentation Pathways[6][7]
Understanding how these molecules break is vital for interpreting the data. The primary fragmentation pathway involves the cleavage of the piperidine rings adjacent to the spiro-carbon.
Diagram 1: Fragmentation Logic of Diazaspiro[5.5]undecane
Caption: Proposed fragmentation pathway showing the critical ring-opening step triggered by HCD, leading to diagnostic immonium ions characteristic of the spiro scaffold.
Decision Framework: Selecting the Right Tool
Not all experiments require the resolving power of an Orbitrap. Use the following logic flow to optimize laboratory resources.
Diagram 2: Instrument Selection Workflow
Caption: Decision matrix for selecting between Q-TOF and Orbitrap based on the analytical bottleneck (Speed vs. Resolution).
References
-
Guerrini, R., et al. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Arkivoc, part ii, 234-263.
-
Kaufmann, A. (2021). "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog.
-
Thermo Fisher Scientific. (2016). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Application Note.
-
Meyer, M.R., et al. (2010). "Advances in structure elucidation of small molecules using mass spectrometry." Drug Testing and Analysis.
-
Chemistry LibreTexts. (2022). "6.5: Amine Fragmentation."[3] LibreTexts Chemistry.
Sources
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Diazaspiro[5.5]undecane Compounds
The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2] Researchers and drug development professionals investigating this chemical series are often faced with a critical decision: which in vitro assays will most effectively characterize the potency, selectivity, and mechanism of action of their novel molecules? This guide provides an in-depth comparison of robust in vitro assay protocols tailored for the key biological targets of diazaspiro[5.5]undecane compounds, moving beyond a simple recitation of steps to explain the causality behind experimental choices and ensure the generation of trustworthy, reproducible data.
I. G Protein-Coupled Receptor (GPCR) Targets: Probing Neuropsychiatric and Metabolic Pathways
Many diazaspiro[5.5]undecane derivatives have been designed to interact with G protein-coupled receptors (GPCRs), which are pivotal in treating psychotic disorders, obesity, and pain.[1] Key examples include the dopamine D2 and serotonin 5-HT2A receptors, both significant targets in antipsychotic drug development.[3][4] Below, we compare and contrast the primary assay formats for characterizing compound interactions at these receptors.
Receptor Binding Assays: Quantifying Affinity
The first crucial parameter for any potential drug candidate is its affinity for the intended target. Radioligand binding assays are the gold standard for determining this, directly measuring the interaction between a compound and the receptor.
This method physically separates receptor-bound radioligand from unbound radioligand via rapid filtration.[5][6] It is a robust and widely used technique for determining the binding affinity (Ki) of test compounds.
Causality Behind the Method: The principle hinges on the high affinity and specificity of a known radiolabeled ligand for the receptor. By introducing a non-radiolabeled test compound, we can measure its ability to compete with and displace the radioligand. The amount of radioactivity trapped on the filter is inversely proportional to the test compound's affinity for the receptor.
Detailed Experimental Protocol: Dopamine D2 Receptor Competitive Binding (Filtration)
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the dopamine D2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[7]
-
-
Assay Execution:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane homogenate (typically 50-120 µg of protein for tissue-derived membranes).[7]
-
50 µL of the diazaspiro[5.5]undecane test compound at various concentrations (serial dilutions).
-
50 µL of a radioligand specific for the D2 receptor (e.g., [3H]-Spiperone) at a fixed concentration, typically at or below its Kd value.[7][8]
-
-
To determine non-specific binding, include control wells containing a high concentration of a known, non-radiolabeled D2 antagonist (e.g., butaclamol) instead of the test compound.[9]
-
To determine total binding, include control wells with only the radioligand and membranes.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature or 30°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes), often with gentle agitation.[7][9]
-
Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7][10]
-
Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[7][8]
-
-
Detection & Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
SPA offers a significant workflow advantage by eliminating the need for a physical separation step.[11][12] This homogeneous, "mix-and-measure" format is highly amenable to high-throughput screening (HTS).[13]
Causality Behind the Method: The assay relies on microbeads containing a scintillant. The receptor-containing membranes are attached to these beads.[14] When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to cause a signal, thus obviating the need for filtration.[12][14]
Workflow Diagram: Radioligand Binding Assay Comparison
Caption: Comparison of Filtration and SPA workflows.
| Feature | Filtration Binding Assay | Scintillation Proximity Assay (SPA) |
| Principle | Physical separation of bound vs. free radioligand | Proximity-based signal generation |
| Workflow | Multi-step (incubate, filter, wash, count) | Homogeneous (mix and measure) |
| Throughput | Lower to medium | High |
| Key Advantage | Gold standard, highly robust | No separation steps, easily automated[11] |
| Considerations | Potential for non-specific binding to filters[15] | Requires optimization of bead-receptor coupling[14] |
Cell-Based Functional Assays: Measuring Biological Response
While binding affinity is essential, it doesn't reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Functional assays provide this crucial information by measuring the downstream consequences of receptor activation in living cells.[16][17]
For GPCRs that couple to the Gq signaling pathway, such as the 5-HT2A receptor, ligand binding leads to the release of intracellular calcium.[3] The Fluorometric Imaging Plate Reader (FLIPR) system is a powerful tool for measuring these transient changes in calcium concentration.[18]
Causality Behind the Method: The assay uses a calcium-sensitive fluorescent dye that is loaded into the cytoplasm of cells expressing the target receptor.[19][20] When the receptor is activated, calcium is released from intracellular stores, binding to the dye and causing an increase in its fluorescence intensity.[19] An extracellular masking dye is often used to quench background fluorescence, improving the signal-to-noise ratio.[20][21]
Detailed Experimental Protocol: 5-HT2A Receptor Calcium Mobilization Assay
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[19][22]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.[22] No wash steps are required with modern kits containing masking dyes.[23]
-
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
The instrument's integrated pipettor first adds the diazaspiro[5.5]undecane test compounds to the wells. The fluorescence is monitored kinetically to detect any agonist activity (a compound that directly causes calcium release).[18]
-
After a short incubation period, a second addition is made, this time of a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).[22]
-
The fluorescence is again monitored. A reduction in the serotonin-induced signal indicates that the test compound is acting as an antagonist.[24]
-
-
Data Analysis:
-
The kinetic fluorescence data is analyzed to determine the maximum fluorescence change in response to compound addition.
-
For antagonists, dose-response curves are generated by plotting the inhibition of the agonist response against the concentration of the test compound to calculate an IC50 value.
-
Signaling Pathway: Gq-Coupled 5-HT2A Receptor
Caption: Gq signaling cascade initiated by 5-HT2A receptor activation.
II. Enzyme Inhibition: Targeting Acetylcholinesterase
Some diazaspiro[5.5]undecane compounds may be investigated as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[25][26] The most common in vitro method for this is a colorimetric assay based on Ellman's reagent.
Causality Behind the Method: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine.[27] Thiocholine then reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 405-412 nm.[25][28] An inhibitor will reduce the rate of acetylthiocholine hydrolysis, thereby decreasing the rate of color formation.
Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Reagent Preparation:
-
Assay Execution (96-well plate format):
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.[28]
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.[25] The rate of the reaction is determined from the slope of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
III. General Cytotoxicity Screening: The MTT Assay
For compounds being developed as anticancer agents, a primary screen to assess general cytotoxicity is essential.[29] The MTT assay is a widely used colorimetric method to measure cell viability.
Causality Behind the Method: The assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[29] The amount of formazan produced is directly proportional to the number of living cells.
Detailed Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[29]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the diazaspiro[5.5]undecane test compounds. Include vehicle-only controls.[29]
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.[29]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.
Conclusion and Best Practices
The selection of an in vitro assay for diazaspiro[5.5]undecane compounds is dictated by the specific biological question being asked.
-
For initial target identification and affinity ranking, high-throughput binding assays like SPA are invaluable.
-
To confirm affinity and for lower-throughput studies, the traditional filtration binding assay remains the gold standard for its robustness.
-
To determine the functional effect of a compound (agonist vs. antagonist), cell-based assays that measure a downstream signal, such as calcium mobilization, are essential.
-
For enzyme targets, well-established kinetic assays like the Ellman's method provide reliable inhibition data.
-
For oncology programs, a general cell viability assay like the MTT is a crucial first step in identifying cytotoxic potential.
By understanding the principles behind each protocol and carefully selecting the appropriate assay, researchers can efficiently and accurately characterize their novel diazaspiro[5.5]undecane compounds, paving the way for the development of new and effective therapeutics.
References
- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC. (2020-07-19).
- Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research - Benchchem.
- Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI.
- Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. (2022-07-11).
- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27).
- Assay in Summary_ki - BindingDB.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
- Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PMC.
- FLIPR Calcium Assay Kits - Molecular Devices.
- Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024-05-17).
- Filter Plate Ligand Binding Assays - Revvity.
- Optimization of SPA receptor binding assays. - Revvity.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- FLIPR Calcium 4 Assay Kit Guide | Molecular Devices.
- Bioactive 1,9-diazaspiro[5.5]undecane derivatives 1-15 used in drug... - ResearchGate.
- 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol.
- Radioligand Binding Assay | Gifford Bioscience.
- Scintillation Proximity Assays in High-Throughput Screening - ResearchGate. (2025-08-10).
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol.
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01).
- Scintillation proximity assay. What it is, how it works and what it is used for. - YouTube. (2024-03-13).
- Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013-10-03).
- Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors.
- Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology.
- flipr calcium 4 Assay Kit - LabWrench.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17).
- FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (2012-05-01).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 20. biocompare.com [biocompare.com]
- 21. cdn.labwrench.com [cdn.labwrench.com]
- 22. Assay in Summary_ki [bindingdb.org]
- 23. moleculardevices.com [moleculardevices.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. bosterbio.com [bosterbio.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of METTL3 Inhibitors: Unraveling the Significance of the Diazaspiro[5.5]undecane Core
In the rapidly evolving landscape of epitranscriptomics, the N6-methyladenosine (m6A) RNA modification has emerged as a critical regulator of gene expression, implicated in a spectrum of human diseases, most notably cancer.[1][2] The primary catalytic engine for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the S-adenosyl methionine (SAM)-binding catalytic subunit.[1][3] The dysregulation of METTL3 is a common feature in various malignancies, including acute myeloid leukemia (AML) and solid tumors, making it a compelling target for therapeutic intervention.[3][4][5]
This guide provides an in-depth comparison of the efficacy of METTL3 inhibitors, with a specific focus on the structural and functional significance of the diazaspiro[5.5]undecane core, a privileged scaffold in a new generation of potent inhibitors. We will dissect experimental data, outline key methodologies for inhibitor evaluation, and provide insights into the causal relationships between chemical structure and biological activity.
The Central Role of METTL3 in RNA Methylation
METTL3, in a heterodimeric complex with METTL14, catalyzes the transfer of a methyl group from the universal methyl donor SAM to the N6 position of adenosine residues on RNA.[1] This modification influences multiple aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[3] In many cancers, METTL3 is overexpressed and functions as an oncogene by enhancing the translation of key cancer-promoting transcripts, such as MYC and BCL-2.[3][5] Consequently, the development of small molecule inhibitors that block the catalytic activity of METTL3 has become a major focus of cancer drug discovery.[4][5]
Caption: METTL3 Signaling Pathway and Point of Inhibition.
The Advent of the Diazaspiro[5.5]undecane Scaffold
Early efforts in METTL3 inhibitor discovery yielded several promising chemical series. However, a significant leap in potency and selectivity was achieved with the introduction of spirocyclic scaffolds. The 1,4,9-triazaspiro[5.5]undecan-2-one core, in particular, has proven to be a highly effective structural motif.
A key example is the development of UZH2 , which emerged from a protein crystallography-based optimization of an initial hit compound.[6] This optimization effort led to a remarkable 1400-fold improvement in potency, culminating in an inhibitor with a 5 nM IC50 in a biochemical assay.[6] The diazaspiro core serves as a rigid, three-dimensional framework that optimally positions key pharmacophoric features within the SAM-binding pocket of METTL3. This precise orientation enhances binding affinity and contributes to the high selectivity of these compounds.
Comparative Efficacy: With vs. Without the Diazaspiro Core
To objectively assess the impact of this structural feature, we will compare representative inhibitors from both categories.
Class 1: Inhibitors Featuring the Diazaspiro[5.5]undecane Core
-
UZH2 and its Analogs: The development of UZH2 represents a pinnacle of structure-based drug design in this field. Starting from a micromolar hit, medicinal chemistry efforts focusing on the diazaspiro core led to derivatives with low nanomolar potency.[6] For instance, the lead compound 22 (UZH2) demonstrated an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay.[6] The crystal structure of the METTL3-inhibitor complex reveals that the spirocyclic core allows for favorable interactions, including a potential cation-π interaction with Arg379, which contributes significantly to the observed potency.[6]
Class 2: Inhibitors Lacking the Diazaspiro[5.5]undecane Core
This class includes the first-in-class clinical candidate and other widely studied tool compounds.
-
STM2457: Developed by Storm Therapeutics, STM2457 was a pioneering METTL3 inhibitor that demonstrated in vivo efficacy.[7][8] It has a biochemical IC50 of 16.9 nM.[3] STM2457 binds competitively within the SAM-binding pocket and has shown high selectivity for METTL3 over other methyltransferases.[3][7] In preclinical AML models, daily treatment with STM2457 impaired leukemia expansion and significantly prolonged survival.[7] However, to achieve a reduction in cellular m6A levels, micromolar concentrations are often required (IC50 = 2.2 µM in MOLM-13 cells), likely due to high intracellular concentrations of the natural substrate, SAM.[3]
-
STC-15: A successor to STM2457, STC-15 is an orally bioavailable METTL3 inhibitor that has entered Phase I clinical trials.[5][9] It exhibits potent activity, with an IC50 of 6.1 nM in Kasumi-1 cells.[5] A key mechanism of STC-15 is the activation of anti-cancer immune responses.[5][9][10] Inhibition of METTL3 by STC-15 leads to an accumulation of double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon response, upregulating interferon-stimulated genes (ISGs) and enhancing anti-tumor immunity.[5][10][11]
-
Quercetin: A natural product identified through virtual screening, quercetin has been reported as a METTL3 inhibitor with a biochemical IC50 of 2.73 µM.[8] While less potent than synthetic inhibitors, it demonstrates the potential for discovering novel scaffolds from natural sources. Cellular assays confirmed that quercetin can decrease m6A levels in pancreatic cancer cells in a dose-dependent manner.[8]
Quantitative Data Summary
| Inhibitor | Core Structure | Biochemical IC50 | Cellular IC50 | Key Features & Notes |
| UZH2 | Diazaspiro[5.5]undecane | 5 nM[6] | Not Reported | High potency achieved through structure-based design.[6] |
| STM2457 | Imidazo[1,2-a]pyridine | 16.9 nM[3] | 2.2 µM (MOLM-13)[3] | First inhibitor with demonstrated in vivo efficacy in AML models.[7] |
| STC-15 | Indole | Not Reported | 6.1 nM (Kasumi-1)[5] | Orally bioavailable; currently in Phase I clinical trials; potent immune activator.[5][9] |
| Quercetin | Flavonoid (Natural) | 2.73 µM[8] | Not Reported | Natural product inhibitor identified via virtual screening.[8] |
Causality Behind Experimental Choices: How to Validate a METTL3 Inhibitor
A rigorous, multi-step process is required to validate a novel METTL3 inhibitor. The choice of each assay is designed to build a comprehensive profile of the compound, from its direct interaction with the target protein to its ultimate effect in a complex biological system.
Caption: Standard Experimental Workflow for METTL3 Inhibitor Validation.
Experimental Protocols
Protocol 1: In Vitro METTL3/14 Methyltransferase Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic activity of METTL3 by quantifying the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction.[7]
Objective: To determine the biochemical IC50 value of a test compound.
Methodology:
-
Enzyme Preparation: Use purified, full-length recombinant His-tagged METTL3 co-expressed with FLAG-tagged METTL14.[7]
-
Reaction Setup: In a 384-well plate, pre-incubate 5 nM of the METTL3/14 complex with a serial dilution of the test compound for 10 minutes at room temperature. The reaction buffer should contain 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.[7]
-
Initiate Reaction: Add the substrates: 0.2 µM of a synthetic RNA oligonucleotide substrate (e.g., 5'-UACACUCGAUCUGGACUAAAGCUCUC-3') and 0.5 µM SAM.[7]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding 7.5% trichloroacetic acid (TCA) containing an internal standard for mass spectrometry.[7]
-
Analysis: Analyze the samples using a RapidFire™ high-throughput mass spectrometry system to quantify the amount of SAH produced. The mass transition for SAH is 384.9/135.9 Da.[7]
-
Data Interpretation: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Cellular m6A Quantification by LC-MS/MS
This protocol quantifies the global m6A levels in cellular mRNA, providing a direct measure of the inhibitor's ability to engage and inhibit METTL3 in a cellular context.
Objective: To assess the cellular potency of a METTL3 inhibitor.
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., MOLM-13 for AML) and treat with a serial dilution of the inhibitor or DMSO (vehicle control) for 48-72 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol).
-
mRNA Isolation: Isolate poly(A)+ RNA from the total RNA using oligo(dT)-magnetic beads. This step is crucial to enrich for mRNA.
-
RNA Digestion: Digest the purified mRNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Data Interpretation: Calculate the m6A/A ratio for each sample. A potent inhibitor will cause a dose-dependent decrease in the m6A/A ratio. Plot the percentage reduction against inhibitor concentration to determine the cellular IC50.
Protocol 3: Cell Viability and Apoptosis Assays
These assays determine the functional consequences of METTL3 inhibition on cancer cell survival and proliferation.
Objective: To measure the anti-proliferative and pro-apoptotic effects of the inhibitor.
Methodology:
-
Cell Proliferation (CCK-8/MTS Assay):
-
Seed cancer cells (e.g., HCT116, SW620 for colorectal cancer) in 96-well plates.[12]
-
Treat the cells with a range of inhibitor concentrations for 72 hours.[12]
-
Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
-
-
Apoptosis (Flow Cytometry with Annexin V/PI Staining):
-
Treat cells with the inhibitor for a defined period (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Conclusion and Future Perspectives
The development of METTL3 inhibitors has progressed at a remarkable pace, transitioning from initial hits to a clinical-stage therapeutic in just a few years. The comparative analysis reveals that while diverse chemical scaffolds can yield potent METTL3 inhibitors, the incorporation of rigid, three-dimensional cores like the diazaspiro[5.5]undecane moiety represents a highly successful strategy for achieving exceptional biochemical potency.[6]
However, biochemical potency does not always translate directly to cellular efficacy, primarily due to the high intracellular concentration of the competing substrate, SAM.[2] Inhibitors like STC-15, which may not have the most potent biochemical IC50, demonstrate excellent cellular activity and a favorable pharmacological profile, leading to their advancement into clinical trials.[5] Furthermore, the discovery that METTL3 inhibition can stimulate a potent anti-tumor immune response has opened a new therapeutic avenue, suggesting powerful combination strategies with immune checkpoint inhibitors.[2][11]
Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring novel allosteric modes of inhibition to overcome SAM competition, and developing next-generation compounds, such as METTL3-targeting PROTACs, to achieve sustained target degradation.[2] The continued exploration of METTL3 biology and the development of increasingly sophisticated chemical probes will undoubtedly pave the way for novel cancer therapies.
References
-
METTL3 inhibitors for epitranscriptomic modulation of cellular processes. bioRxiv. Available at: [Link]
-
Recent progress of METTL3 inhibitors for cancer therapeutics: design, optimization and potential applications. RSC Publishing. Available at: [Link].
-
Recent progress of METTL3 inhibitors for cancer therapeutics: design, optimization and potential applications. PMC. Available at: [Link].
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].
-
Definition of METTL-3 inhibitor STC-15. NCI Drug Dictionary - National Cancer Institute. Available at: [Link].
-
METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. ACS Publications. Available at: [Link].
-
METTL3 inhibition reduces N6 -methyladenosine levels and prevents allogeneic CD4+ T-cell responses. PubMed. Available at: [Link].
-
Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity. Cancer Discovery - AACR Journals. Available at: [Link].
-
Mining for METTL3 inhibitors to suppress cancer. PMC. Available at: [Link].
-
Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia. PMC. Available at: [Link].
-
METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation. ResearchGate. Available at: [Link].
-
Recent advances in small molecules targeting the METTL3. Taylor & Francis. Available at: [Link].
-
Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry. Available at: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress of METTL3 inhibitors for cancer therapeutics: design, optimization and potential applications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Facebook [cancer.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Navigating Lipophilicity in Drug Design: A Comparative Guide to Spirocyclic Scaffolds
In the intricate landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with meticulous optimization of its physicochemical properties. Among these, lipophilicity stands as a paramount gatekeeper, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.[1] This guide provides an in-depth, data-driven comparison of the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), of various spirocyclic scaffolds—a class of three-dimensional structures increasingly favored for their ability to confer advantageous drug-like properties.[2][3][4]
Through a blend of experimental data, mechanistic insights, and detailed protocols, we will explore how the unique architecture of spirocycles can be strategically employed to modulate lipophilicity, offering a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic scaffolds and navigate the complex chemical space of successful therapeutics.[5]
The Double-Edged Sword of Lipophilicity in Drug Action
Lipophilicity, at its core, describes the affinity of a molecule for a lipid-rich environment versus an aqueous one.[1] This property is a critical determinant of a drug's journey through the body. A sufficient degree of lipophilicity is essential for a drug to traverse cellular membranes and reach its target.[1] However, excessive lipophilicity can lead to a host of undesirable effects, including poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The well-established Lipinski's Rule of Five suggests that for optimal oral bioavailability, a compound's LogP should generally not exceed 5.[1] Therefore, the ability to finely tune a molecule's lipophilicity is a cornerstone of successful drug design.
Spirocycles: A Three-Dimensional Solution to the Lipophilicity Challenge
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer a unique and powerful approach to modulating a molecule's physicochemical properties.[2][3][4] Their inherent three-dimensionality, a departure from the planar nature of many traditional aromatic scaffolds, can lead to a more favorable balance of properties, including a reduction in lipophilicity.[2][3][6] This is often attributed to the increased sp³ character of the molecule, which is the fraction of sp³ hybridized carbon atoms out of the total carbon count. A higher sp³ fraction is often correlated with improved solubility and clinical success.[3][5]
The rigid nature of spirocyclic systems also locks the conformation of a molecule, which can optimize the orientation of substituents for target binding and potentially improve selectivity.[6]
Comparative Analysis of Lipophilicity (LogP)
The true value of spirocyclic scaffolds in modulating lipophilicity is best understood through a direct comparison of their LogP values with their non-spirocyclic counterparts. While a comprehensive experimental dataset across all spirocyclic systems is still an area of active research, the available data consistently points towards a general trend of reduced lipophilicity upon the introduction of a spirocenter.
Below is a summary of available experimental and calculated LogP data for some common spirocyclic scaffolds and their corresponding non-spirocyclic analogues.
| Spirocyclic Scaffold | Structure | LogP/logD (Experimental/Calculated) | Non-Spirocyclic Analogue | Structure | LogP (Calculated) | ΔLogP/logD (Spiro - Non-Spiro) | Reference |
| Spiro[3.3]heptane | 3.1 (Calculated) | Bicyclopentyl | ~3.8 (Calculated) | ~ -0.7 | |||
| 2-Oxa-6-azaspiro[3.3]heptane derivative | R-N-spiro-O | logD7.4 = 1.8 | Morpholine derivative | R-N-morpholine | logD7.4 = 2.4 | -0.6 | [7] |
| 2,6-Diazaspiro[3.3]heptane derivative | R-N-spiro-N-R' | logD7.4 = 2.1 | Piperazine derivative | R-N-piperazine-N-R' | logD7.4 = 3.2 | -1.1 | [7] |
| Spiro[3.3]heptane analogue of Sonidegib | 6.0 (Calculated clogP) | Sonidegib (phenyl ring) | 6.8 (Calculated clogP) | -0.8 | [8] | ||
| Spiro[4.4]nonane | 4.2 (Calculated) | Dicyclopentylmethane | ~4.5 (Calculated) | ~ -0.3 | [8] | ||
| Spiro[4.5]decane | ~4.5 (Calculated) | Cyclopentylcyclohexane | ~5.2 (Calculated) | ~ -0.7 | |||
| Spiro[5.5]undecane | 3.9 (Calculated) | Dicyclohexyl | ~6.1 (Calculated) | ~ -2.2 | [9] |
Key Observations:
-
Consistent Reduction in Lipophilicity: Across the board, the introduction of a spirocyclic moiety tends to result in a lower LogP value compared to the corresponding non-spirocyclic analogue. This effect is particularly pronounced in the larger spiro[5.5]undecane system.
-
Impact of Heteroatoms: The introduction of heteroatoms, as seen in the azaspiro[3.3]heptane examples, can further modulate lipophilicity. In the case of 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane derivatives, the spirocyclic compounds exhibit significantly lower logD7.4 values compared to their morpholine and piperazine counterparts, respectively.[7] This is often attributed to the increased basicity of the nitrogen atoms in the spirocyclic scaffold.[7]
-
Strategic Bioisosteric Replacement: The replacement of a planar phenyl ring with a three-dimensional spiro[3.3]heptane scaffold in an analogue of the drug Sonidegib resulted in a notable decrease in the calculated LogP.[8] This highlights the potential of spirocycles as bioisosteres for aromatic rings to improve physicochemical properties.
The relationship between spirocyclic scaffolds and their impact on lipophilicity can be visualized as follows:
Caption: General trend of decreased lipophilicity when replacing non-spirocyclic scaffolds with their spirocyclic counterparts.
Experimental Protocol: The Shake-Flask Method for LogP Determination
The "gold standard" for the experimental determination of LogP is the shake-flask method, as described in the OECD Test Guideline 107.[10][11][12] This method directly measures the partitioning of a compound between n-octanol and water.
Principle:
A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for the partitioning of the substance between the two immiscible phases to reach equilibrium. The phases are then separated, and the concentration of the substance in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Step-by-Step Methodology:
-
Preparation of Solvents:
-
n-Octanol (analytical grade) should be saturated with water by shaking with water for 24 hours and then allowing the phases to separate.
-
Water (high purity, e.g., HPLC grade) should be saturated with n-octanol in the same manner.
-
The use of mutually saturated solvents is crucial to prevent volume changes of the phases during the experiment.
-
-
Preparation of the Test Solution:
-
Accurately weigh a suitable amount of the test substance. The amount should be chosen to ensure that the concentration in both phases can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy, HPLC). The concentration should not exceed 0.01 mol/L in either phase.
-
Dissolve the substance in the more appropriate solvent (either water-saturated n-octanol or n-octanol-saturated water).
-
-
Partitioning:
-
Place a known volume of the test solution and a known volume of the other pre-saturated solvent into a suitable vessel (e.g., a separatory funnel or a centrifuge tube with a screw cap). The volume ratio of the two phases should be adjusted based on the expected LogP to ensure that there is a quantifiable amount of the substance in each phase.
-
Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is reached. The shaking time required will depend on the substance, but a minimum of 24 hours is often recommended. Gentle, repeated inversions are preferred over vigorous shaking to avoid the formation of emulsions.
-
-
Phase Separation:
-
Allow the mixture to stand at the same constant temperature until the two phases have clearly separated.
-
If an emulsion has formed, it may be necessary to centrifuge the mixture to break the emulsion.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample from each phase for analysis. It is critical to avoid cross-contamination of the phases during sampling.
-
Determine the concentration of the test substance in each phase using a validated analytical method.
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) using the following formula: P = Coctanol / Cwater where Coctanol is the concentration in the n-octanol phase and Cwater is the concentration in the aqueous phase.
-
Calculate LogP: LogP = log10(P)
-
The following diagram illustrates the workflow of the shake-flask method:
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Spiro[4.5]decane [webbook.nist.gov]
- 3. spiro[4.5]decane [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives | MDPI [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Spiro(4.4)nonane | C9H16 | CID 78959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spiro[5.5]undecane (CAS 180-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
[1]
Document Control:
-
Subject: Safe Disposal and Waste Management of Boc-Protected Diazaspiro Intermediates
-
Chemical Target: Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate[1][2]
-
CAS Registry Number: 1221449-51-9 (Primary isomer match)[1]
-
Applicability: Medicinal Chemistry, Process Chemistry, and Hazardous Waste Management
Executive Summary & Chemical Profile[1][3]
This guide outlines the mandatory disposal protocols for Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate . As a Senior Application Scientist, I must emphasize that while this compound is a valuable pharmaceutical building block, its specific structural features—a diazaspiro core and a Boc (tert-butoxycarbonyl) protecting group —dictate its waste management lifecycle.[1]
Critical Safety Directive: The presence of the Boc group renders this compound acid-sensitive.[1] Under no circumstances should this waste enter acidic waste streams. Contact with strong acids (HCl, TFA, H₂SO₄) will trigger rapid decarboxylation, releasing isobutylene and CO₂ gas, which can pressurize and rupture sealed waste containers.
Physicochemical & Hazard Profile[3][4]
| Parameter | Data / Specification |
| CAS Number | 1221449-51-9 |
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| Molecular Weight | 268.35 g/mol |
| Physical State | Solid (White to light yellow powder/crystal) |
| GHS Classification | Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1] 2A STOT SE 3 (Respiratory Irritant) |
| Reactivity Hazard | Acid Sensitive (Gas evolution upon deprotection) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Pre-Disposal Stabilization & Segregation[1]
Effective disposal begins at the bench, not the waste dock.[1] You must segregate this chemical based on its reactivity profile.[1]
The "No-Acid" Rule (Mechanistic Justification)
The tert-butyl carbamate (Boc) moiety is designed to cleave under acidic conditions.[1] In a waste container, this reaction is uncontrolled.[1]
-
Mechanism:
[1] -
Risk: A standard 4L solvent waste bottle can rupture if even a small amount of Boc-protected material reacts with acidic waste (e.g., spent TFA from a deprotection step).[1]
-
Protocol: Dedicate a specific waste stream for "Non-Halogenated Organics - Basic/Neutral" for this compound.
Waste Stream Decision Matrix
The following logic flow ensures the material ends up in the correct incineration path without endangering lab personnel.
Figure 1: Waste Stream Decision Matrix.[1] This logic gate prevents the accidental mixing of Boc-protected amines with acidic waste streams, a common cause of laboratory waste container over-pressurization.[1]
Operational Disposal Procedures
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired inventory, contaminated solids, or spill cleanup residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid glass if possible to prevent breakage during transport.[1]
-
Labeling: Affix a hazardous waste label.
-
Accumulation: Keep the container closed (but not torqued to the breaking point) in a Satellite Accumulation Area (SAA).
-
Disposal Method: Incineration. Landfill is generally prohibited for pharmaceutical intermediates due to potential aquatic toxicity and unknown biological activity.[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, or dissolved samples.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (usually HDPE or Steel).[1]
-
Preferred Solvents: Methanol, Ethanol, Ethyl Acetate, DCM (requires Halogenated stream), DMSO.[1]
-
-
pH Check: Before adding to a communal waste drum, verify the drum pH is ≥ 7 .[1]
-
Pouring: Use a funnel with a grounding strap if the solvent is flammable (Flash point < 60°C).[1]
-
Documentation: Log the volume and concentration on the waste manifest.
Emergency Response: Spill Protocol
In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to the dust.[1]
Figure 2: Rapid Response Workflow for Solid Spills. Emphasis is placed on preventing dust inhalation.
Cleanup Solution: After removing the bulk solid, wipe the surface with a methanol-dampened tissue.[1] The compound is soluble in organic solvents; water alone may not effectively remove residues.[1]
Regulatory Compliance (RCRA & EPA)[1][5]
While this specific CAS is likely not listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it falls under Process Waste regulations.[1]
-
Waste Classification: If the compound is dissolved in a flammable solvent (e.g., MeOH), it carries the D001 (Ignitable) code.[1]
-
Generator Status: As a pharmaceutical intermediate, it must be treated as "Non-Listed Hazardous Waste" .[1]
-
Documentation: All disposal manifests must clearly state "Pharmaceutical Intermediate - Incinerate Only" to ensure the destruction facility does not attempt fuel blending or landfilling.[1]
References
-
BLDpharm. (n.d.).[1] SDS for Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1221449-51-9). Retrieved from
-
PubChem. (2025).[1][3] Compound Summary: tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (Isomer Analog Data). National Library of Medicine.[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][3] Hazardous Waste Listings & Identification (RCRA).[1][4] Retrieved from
-
ChemScene. (n.d.). Safety Data Sheet: tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (Structural Analog). Retrieved from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
